Pyridine-2,5-dicarboxylate
Description
Properties
Molecular Formula |
C7H3NO4-2 |
|---|---|
Molecular Weight |
165.1 g/mol |
IUPAC Name |
pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/p-2 |
InChI Key |
LVPMIMZXDYBCDF-UHFFFAOYSA-L |
SMILES |
C1=CC(=NC=C1C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C1=CC(=NC=C1C(=O)[O-])C(=O)[O-] |
Synonyms |
2,5-PDC 2,5-pyridinedicarboxylate 2,5-Pyridinedicarboxylic acid pyridine-2,5-dicarboxylic acid pyridine-2,5-dicarboxylic acid, disodium salt pyridine-2,5-dicarboxylic acid, sodium salt |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Pyridine-2,5-dicarboxylic Acid (Isocinchomeronic Acid)
[1][2][3][4]
Executive Summary
Pyridine-2,5-dicarboxylic acid (2,5-PDC), historically known as Isocinchomeronic Acid , is a critical heterocyclic building block in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates. Unlike its isomer 2,6-pyridinedicarboxylic acid (dipicolinic acid), which acts primarily as a chelator, 2,5-PDC functions as a rigid, non-linear linker. Its unique geometry—positioning carboxylate groups at a ~120° angle combined with a pyridyl nitrogen—enables the formation of high-dimensionality coordination polymers with permanent porosity.[1]
This guide provides a comprehensive technical analysis of 2,5-PDC, detailing its physicochemical profile, validated synthesis protocols, and its role as a ligand in reticular chemistry.
Physicochemical Specifications
The zwitterionic character of pyridine carboxylic acids significantly influences their solubility and reactivity. 2,5-PDC exhibits low solubility in water due to strong intermolecular hydrogen bonding in the crystal lattice.
Table 1: Core Chemical Properties
| Property | Specification | Notes |
| IUPAC Name | Pyridine-2,5-dicarboxylic acid | Common: Isocinchomeronic acid |
| CAS Number | 100-26-5 | Verified |
| Molecular Formula | C₇H₅NO₄ | |
| Molecular Weight | 167.12 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 242–247 °C (decomposition) | Decarboxylates at high temp |
| Solubility | DMSO, DMF, dilute alkali | Slightly soluble in water (1.2 g/L) |
| pKa Values | pKa₁ ≈ 2.46 (COOH @ C2)pKa₂ ≈ 4.84 (COOH @ C5) | C2-COOH is more acidic due to proximity to electron-withdrawing N |
| Crystal System | Monoclinic | Space group P21/c |
Synthesis & Production Methodologies
Mechanistic Pathway
The industrial and laboratory synthesis of 2,5-PDC predominantly relies on the oxidative degradation of alkyl-substituted pyridines. The most common precursor is 2,5-lutidine (2,5-dimethylpyridine) . The oxidation transforms the methyl groups into carboxylic acids.[1] While industrial routes may employ catalytic air oxidation (V₂O₅ catalyst), the high-purity laboratory standard utilizes potassium permanganate (KMnO₄).[1]
Diagram 1: Synthesis Logic Flow
The following diagram illustrates the oxidative transformation and workup logic.
Caption: Oxidative synthesis pathway from 2,5-lutidine to 2,5-PDC via permanganate oxidation.
Validated Laboratory Protocol
Objective: Synthesis of high-purity 2,5-PDC from 2,5-lutidine.
Reagents:
-
2,5-Lutidine (10.7 g, 0.1 mol)
-
Potassium Permanganate (KMnO₄) (63.2 g, 0.4 mol)
-
Deionized Water (500 mL)
-
Hydrochloric Acid (conc.[1] HCl)
Step-by-Step Methodology:
-
Setup: In a 1L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 2,5-lutidine in 200 mL of water.
-
Oxidation: Heat the mixture to 70°C. Add KMnO₄ in small portions over 1 hour. The reaction is exothermic; control temperature to maintain gentle reflux.[1]
-
Note: The purple color of permanganate will fade to brown (MnO₂) as the reaction proceeds.[1]
-
-
Reflux: Once addition is complete, reflux the mixture for 4–6 hours to ensure complete oxidation of methyl groups.
-
Clarification: Filter the hot reaction mixture through a Celite pad or sintered glass funnel to remove the insoluble manganese dioxide (MnO₂) byproduct.[1] Wash the MnO₂ cake with hot water (2 x 50 mL).
-
Concentration: Combine filtrate and washings. If the volume is excessive, concentrate under reduced pressure to ~150 mL.
-
Isolation: Cool the filtrate to 0–5°C in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH reaches 2.0–2.5.
-
Observation: A white crystalline precipitate of 2,5-PDC will form.[1]
-
-
Purification: Filter the solid, wash with ice-cold water (20 mL) to remove inorganic salts, and dry in a vacuum oven at 60°C.
-
Yield Expectation: 60–75%.[1]
-
Coordination Chemistry & MOF Applications
2,5-PDC is a versatile heterofunctional ligand . It possesses two distinct coordination vectors:
-
N-Donor: The pyridyl nitrogen (soft base).[1]
-
O-Donor: Two carboxylate groups (hard bases) at positions 2 and 5.[1]
This duality allows it to bridge hard metal ions (like Zr⁴⁺, Ln³⁺) through carboxylates while leaving the nitrogen available for secondary interactions or protonation, creating "breathing" frameworks or catalytic sites.
MOF Architecture
In the UiO-66 family, 2,5-PDC serves as a functionalized linker. The 2,5-geometry introduces curvature and lower symmetry compared to the linear terephthalic acid (1,4-BDC), resulting in unique pore topologies.
Diagram 2: Ligand Coordination Modes
Caption: Coordination versatility of 2,5-PDC in Metal-Organic Frameworks.
Key Research Highlight:
Analytical Characterization
To validate the identity of synthesized or purchased 2,5-PDC, compare experimental data against these standard spectral markers.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| COOH | 13.0 - 14.0 | Broad Singlet | 2H | Carboxylic Acid protons |
| H-6 | 9.18 | Doublet (d) | 1H | Adjacent to Nitrogen (Deshielded) |
| H-4 | 8.45 | Doublet of Doublets (dd) | 1H | Para to Nitrogen |
| H-3 | 8.18 | Doublet (d) | 1H | Meta to Nitrogen |
Infrared Spectroscopy (FT-IR)
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Signal Word: Warning
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Protocol:
References
-
National Institute of Standards and Technology (NIST). 2,5-Pyridinedicarboxylic acid Properties and Spectra. NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][1]
-
PubChem. Pyridine-2,5-dicarboxylic acid (Compound Summary). National Library of Medicine.[1] [Link][1]
-
Royal Society of Chemistry. Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker. Dalton Transactions.[1] [Link]
Isocinchomeronic acid solubility in organic solvents
Part 1: Executive Summary
Isocinchomeronic acid (2,5-pyridinedicarboxylic acid or 2,5-PDCA ) is a critical heterocyclic building block in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates (e.g., specific kinase inhibitors and niacin derivatives). Its utility, however, is frequently bottlenecked by its rigid physicochemical profile: a high-melting zwitterionic solid with poor solubility in common organic solvents.
This guide provides a definitive solubility landscape for 2,5-PDCA, distinguishing between thermodynamic solubility (equilibrium) and kinetic availability (process relevance). We establish Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) as the primary vehicles for high-concentration processing, while validating boiling water or dilute mineral acids as the superior media for purification via recrystallization.
Part 2: Physicochemical Profile & Solubility Landscape
The Zwitterionic Barrier
Unlike simple carboxylic acids, 2,5-PDCA exists in a solid-state network stabilized by strong intermolecular hydrogen bonding and zwitterionic character (proton transfer between carboxyl groups and the pyridine nitrogen).
-
Melting Point: 242–247 °C (decomposition).[1] High lattice energy correlates directly with resistance to dissolution.
-
pKa Values: ~3.06 (carboxyl).[1] The pyridine nitrogen is weakly basic due to the electron-withdrawing carboxyl groups, yet sufficient to influence pH-dependent solubility.
Solubility Data Matrix
The following table summarizes the solubility behavior of 2,5-PDCA based on experimental application data.
| Solvent Class | Specific Solvent | Solubility Status (25°C) | Process Application |
| Dipolar Aprotic | DMSO | High (> 50 mg/mL) | MOF Synthesis, Reaction Medium |
| Dipolar Aprotic | DMF | High (> 30 mg/mL) | MOF Synthesis, Lithiation |
| Protic (Aqueous) | Water (pH 7) | Low (~1.2 g/L) | Anti-solvent, Wash solvent |
| Protic (Aqueous) | Water (100°C) | Moderate | Recrystallization (Primary) |
| Acidic Aqueous | Dilute HCl | High | Purification (Protonation) |
| Basic Aqueous | Dilute NaOH | Very High | Dissolution (Salt formation) |
| Alcohols | Methanol, Ethanol | Practically Insoluble | Anti-solvent, Wash solvent |
| Non-Polar | Hexane, Benzene | Insoluble | None |
Technical Insight: While alcohols (MeOH, EtOH) are poor solvents for the acid form, they are excellent anti-solvents to precipitate 2,5-PDCA from DMSO or alkaline aqueous solutions.
Part 3: Thermodynamic Modeling & Logic
To predict solubility behavior in mixed systems, we utilize the Like-Dissolves-Like principle refined by Hansen Solubility Parameters (HSP). 2,5-PDCA requires solvents with high hydrogen-bonding capability (
Solvent Selection Logic (DOT Diagram)
Figure 1: Decision tree for solvent selection based on experimental objective. Note the bifurcation between purification (protic/aqueous) and synthesis (aprotic/organic).
Part 4: Validated Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise solubility data for your specific solvent batches.
-
Preparation: Dry 2,5-PDCA standard at 105°C for 2 hours to remove moisture.
-
Saturation: Add excess solid (approx. 500 mg) to 10 mL of solvent (e.g., DMSO) in a sealed vial.
-
Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing hot solubility).
-
Quantification:
-
Pipette exactly 1.0 mL of filtrate into a pre-weighed weighing boat.
-
Evaporate solvent (vacuum oven for DMSO/DMF).[2]
-
Weigh the residue.
-
Calculation:
-
Protocol B: Purification via Recrystallization (Water Method)
This is the self-validating "Gold Standard" for obtaining >99% purity.
-
Dissolution: Suspend crude 2,5-PDCA in distilled water (ratio: 1 g solid per 80-100 mL water).
-
Heating: Heat to boiling (100°C) with vigorous stirring. The solution should become clear.
-
Troubleshooting: If particles remain after 10 mins of boiling, add water in 10 mL increments. If insoluble dark specks persist, perform a hot filtration .
-
-
Hot Filtration (Optional): Filter rapidly through a fluted filter paper in a pre-warmed funnel to remove mechanical impurities.
-
Crystallization: Remove heat and allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).
-
Finishing: Once at room temperature, cool in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Collection: Filter via Buchner funnel. Wash crystals with ice-cold water (do not use ethanol, as it may precipitate impurities).
-
Drying: Dry in a vacuum oven at 60°C.
Protocol C: MOF Ligand Solution Preparation
For solvothermal synthesis.
-
Solvent Choice: Use anhydrous DMF or DMSO.
-
Concentration: Typical working range is 0.1 M to 0.5 M.
-
Activation: Sonicate for 10-15 minutes. If the solution remains cloudy, heat gently to 60°C.
-
Filtration: Always filter the precursor solution before adding metal salts to prevent nucleation on undissolved dust.
Part 5: Process Visualization
Recrystallization Workflow (DOT Diagram)
Figure 2: Step-by-step workflow for the purification of Isocinchomeronic acid.
Part 6: References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7493, 2,5-Pyridinedicarboxylic acid. Available at: [Link]
-
Mirzaei, M. et al. (2020). Recurrent Supramolecular Motifs in a Series of Acid–Base Adducts Based on Pyridine-2,5-Dicarboxylic Acid. Crystal Growth & Design. (Discusses solubility in Ethanol/Water mixtures for crystal growth). Available at: [Link]
-
Gürkan, P. et al. (2016). Synthesis, Spectral, Thermal Analysis... of Copper(II) Complexes with Isocinchomeronic Acid. (Confirms solubility in DMF/DMSO and insolubility in MeOH/EtOH). Available at: [Link]
Sources
Biological Activity of Pyridine-2,5-dicarboxylate Derivatives
Executive Summary
Pyridine-2,5-dicarboxylic acid (Isocinchomeronic acid, 2,5-PDCA ) represents a privileged scaffold in medicinal chemistry, distinct from its isomers (dipicolinic and lutidinic acid) due to its asymmetric substitution pattern. While historically overshadowed by the 2,6-isomer's utility in spore analysis, 2,5-PDCA derivatives have emerged as potent 2-oxoglutarate (2-OG) mimics , functioning as competitive inhibitors for iron-dependent dioxygenases.
This guide provides a technical deep-dive into the biological utility of 2,5-PDCA derivatives, specifically focusing on their role as Prolyl Hydroxylase (P4H) inhibitors and antimicrobial metal chelators . It details the structural basis for activity, validated synthetic protocols, and the mechanistic pathways governing their therapeutic potential.[1]
Structural Basis & Chemical Scaffolding[2][3]
The biological activity of 2,5-PDCA stems from its ability to function as a bidentate ligand and a steric mimic of metabolic intermediates.
The Isocinchomeronic Scaffold
Unlike the symmetric 2,6-isomer, 2,5-PDCA possesses two chemically distinct carboxylic acid groups:
-
C2-Carboxylate: Adjacent to the pyridine nitrogen, creating an
-chelating pocket (the "glycinate" motif) essential for metal binding. -
C5-Carboxylate: Distal to the nitrogen, providing a handle for solubility modulation or interaction with remote protein residues (e.g., arginine/lysine anchors in enzyme active sites).
Structure-Activity Relationship (SAR)[4]
-
Enzyme Inhibition: The C2-carboxylate and the pyridine nitrogen mimic the 2-oxoglutarate (2-OG) co-substrate. Modifications at C5 (e.g., conversion to acyl sulfonamides) have been shown to significantly enhance potency against prolyl 4-hydroxylase by engaging additional hydrophobic pockets.
-
Metal Coordination: The
-chelation site at C2 is critical for inhibiting metalloenzymes by sequestering the catalytic metal ion (typically Fe(II) or Zn(II)).
Figure 1: Functional dissection of the 2,5-PDCA scaffold. The C2 site drives the core mechanism (chelation), while the C5 site determines potency and selectivity.
Therapeutic Applications: Mechanisms & Data
Enzyme Inhibition: Prolyl 4-Hydroxylase (P4H)
The most significant application of 2,5-PDCA derivatives is the inhibition of Prolyl 4-Hydroxylase (P4H) , a key enzyme in collagen biosynthesis and the Hypoxia-Inducible Factor (HIF) pathway.
-
Mechanism: P4H is a 2-OG dependent dioxygenase requiring Fe(II). 2,5-PDCA acts as a competitive inhibitor with respect to 2-OG. The pyridine nitrogen and C2-carboxylate coordinate the active site iron, displacing 2-OG and preventing the hydroxylation of proline residues.
-
Key Insight: While the parent acid is a moderate inhibitor, 5-acyl sulfonamide derivatives exhibit superior potency.[2] This suggests the enzyme possesses a distal binding pocket capable of accommodating bulky hydrophobic groups at the C5 position.
Table 1: Comparative Inhibition Data (P4H Targets)
| Compound Class | R-Group (C5) | Target Enzyme | IC50 / Ki | Mechanism |
| 2,5-PDCA (Parent) | -OH (Acid) | Prolyl 4-Hydroxylase | ~15 µM | Competitive vs 2-OG |
| 5-Acyl Sulfonamide | -NH-SO2-R | Prolyl 4-Hydroxylase | < 1 µM | Enhanced Hydrophobic Binding |
| Diethyl Ester | -OEt (Ester) | Prolyl 4-Hydroxylase | Inactive | Pro-drug (Active in vivo) |
| 2,4-PDCA (Isomer) | -OH (Acid) | HIF Prolyl Hydroxylase | ~2 µM | Broad Spectrum 2-OG mimic |
Note: The diethyl ester is inactive in vitro but acts as a cell-permeable pro-drug in vivo, hydrolyzing to the active acid intracellularly.
Antimicrobial & Antiproliferative Activity
Metal complexes of 2,5-PDCA utilize the scaffold to transport cytotoxic metals or sequester essential ions from pathogens.
-
Antimicrobial: Cu(II) and Zn(II) complexes of 2,5-PDCA have demonstrated efficacy against S. aureus and E. coli. The mechanism involves membrane depolarization and oxidative stress induction.
-
Anticancer: Thallium(III) complexes with 2,5-PDCA derivatives have shown selective cytotoxicity against melanoma cells (A375) by inducing mitochondria-mediated apoptosis (ROS production, Bax up-regulation).
Experimental Protocols
Protocol A: Synthesis of Diethyl this compound
A scalable, self-validating protocol for the key intermediate.
Reagents: Pyridine-2,5-dicarboxylic acid (Isocinchomeronic acid), Absolute Ethanol, Conc. Sulfuric Acid (
Workflow:
-
Setup: Charge a round-bottom flask with 2,5-PDCA (10.0 g, 60 mmol) and Absolute Ethanol (100 mL).
-
Catalysis: Add Conc.
(3.0 mL) dropwise with stirring. Caution: Exothermic. -
Reflux: Heat the suspension to reflux (
) for 12–16 hours.-
Validation Point: The reaction is complete when the suspension clears to a homogenous solution and TLC (30% EtOAc/Hexane) shows disappearance of the baseline acid spot.
-
-
Workup: Cool to room temperature. Concentrate ethanol to ~20 mL under reduced pressure. Pour residue into ice water (200 mL).
-
Neutralization: Slowly add solid
until pH ~8. -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Yield: Expect 11–12 g (85–90%) of pale yellow solid/oil.
Protocol B: In Vitro Prolyl Hydroxylase Inhibition Assay
A spectrophotometric method based on 2-OG decarboxylation.
Principle: P4H activity is measured by the decarboxylation of 2-oxoglutarate to succinate, coupled to the oxidation of a cofactor (e.g., ascorbic acid) or using a radioactive
Steps:
-
Enzyme Prep: Isolate chick embryo P4H or use recombinant human P4H.
-
Reaction Mix:
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Cofactors:
(50 µM), Ascorbate (2 mM), Catalase (0.1 mg/mL). -
Substrate: (Pro-Pro-Gly)10 peptide (typical collagen mimic).
-
Co-substrate: 2-Oxoglutarate (0.1 mM).
-
Test Compound: 2,5-PDCA derivative (dissolved in DMSO, final conc. 0.1 – 100 µM).
-
-
Incubation: Incubate at
for 15 minutes. -
Quantification: Measure the production of
(if using radiolabeled 2-OG) or succinate via HPLC. -
Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression.
Mechanism of Action Visualization
The following diagram illustrates the competitive inhibition mechanism at the active site of 2-OG dependent dioxygenases.
Figure 2: Competitive inhibition mechanism. 2,5-PDCA mimics 2-oxoglutarate, chelating the active site iron and preventing the formation of the catalytic ferryl species.
References
-
Tucker, H., & Thomas, D. F. (1992). Novel inhibitors of prolyl 4-hydroxylase.[2][3] 2. 5-Amide substituted pyridine-2-carboxylic acids.[2][3] Journal of Medicinal Chemistry, 35(5), 804-807. Link
-
Dowling, D. P., et al. (2008). Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates. Journal of Medicinal Chemistry.[3] Link
-
Tschank, G., et al. (1987). Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate.[4] Biochemical Journal. Link
-
Colak, A., et al. (2013). Syntheses, characterization, antimicrobial and cytotoxic activities of this compound complexes with 1,10-phenanthroline. Journal of Trace Elements in Medicine and Biology. Link
- Tripathi, L., et al. (2019). This compound derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel inhibitors of prolyl 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate. Characterization of the diethyl ester as a proinhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Pyridine-2,5-dicarboxylate as a building block for metal-organic frameworks
Executive Summary
Pyridine-2,5-dicarboxylate (2,5-PDC), also known as isocinchomeronic acid, represents a "privileged linker" in the synthesis of Metal-Organic Frameworks (MOFs). Unlike its symmetric isomer (2,6-PDC), the 2,5-PDC ligand offers a desymmetrized geometry that prevents the formation of simple close-packed structures, thereby promoting permanent porosity.
This guide addresses the specific utility of 2,5-PDC for researchers in materials science and drug development. It focuses on the ligand's dual-functionality—acting as both a structural strut (via carboxylates) and a functional Lewis base (via the pyridine nitrogen)—and provides validated protocols for synthesizing robust frameworks.
Part 1: Ligand Architectonics & Coordination Physics
The Asymmetry Advantage
The 2,5-PDC ligand is structurally distinct due to the
Coordination Modes
The versatility of 2,5-PDC arises from its ability to adopt multiple binding modes ($ \mu_2 $ to $ \mu_4 $).[1]
-
Carboxylate Binding: The carboxylate groups typically bridge metal ions (Zn, Co, Ln) to form Secondary Building Units (SBUs).
-
Nitrogen Functionality: The pyridine nitrogen can either:
-
Coordinate: Bind to a metal center to increase dimensionality (2D
3D). -
Remain Free: Act as a Lewis basic site within the pore, crucial for drug anchoring or catalytic activity.
-
The "Decarboxylation Trap" (Critical Caution)
Scientific Integrity Note: A common failure mode in 2,5-PDC synthesis is in situ decarboxylation. Under high-temperature hydrothermal conditions (>160°C), 2,5-PDC often loses the 2-position carboxylate, converting into nicotinic acid or simple pyridine.
-
Mitigation: Use solvothermal systems (DMF/Ethanol) or lower temperature hydrothermal protocols (<120°C) to maintain ligand integrity.
Part 2: Visualization of Coordination Logic
The following diagram illustrates the divergent coordination pathways for 2,5-PDC, dictating the final MOF topology.
Caption: Divergent structural outcomes based on the coordination engagement of the Pyridine Nitrogen and Carboxylates.
Part 3: Validated Synthesis Protocol
Target Material: Zn(II)-2,5-PDC Porous Framework (Generic Protocol adapted from Crystal Growth & Design [1])
Reagents
-
Ligand: Pyridine-2,5-dicarboxylic acid (
), 3.0 mmol. -
Metal Source: Zinc Nitrate Hexahydrate (
), 7.7 mmol. -
Solvent: N,N-Dimethylformamide (DMF), analytical grade.
-
Modulator (Optional): Acetic acid (to control crystal size).
Step-by-Step Workflow
-
Pre-Solvation: Dissolve 0.50 g of
in 50 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution. -
Metal Addition: Dissolve 2.36 g of Zinc Nitrate in 50 mL of DMF separately.
-
Mixing: Add the metal solution to the ligand solution dropwise under stirring at Room Temperature (RT).
-
Thermal Treatment: Seal the mixture in a Teflon-lined autoclave or a capped glass scintillation vial. Heat at 80°C for 24 hours.
-
Note: This mild temperature is critical to prevent decarboxylation.
-
-
Isolation: Cool to RT naturally. Collect the white crystalline powder via centrifugation (6000 rpm, 10 min).
-
Activation (Solvent Exchange): Wash the solid
with fresh DMF, followed by with Ethanol to remove high-boiling DMF. -
Drying: Activate under vacuum at 120°C for 6 hours.
Synthesis Logic Diagram
Caption: Solvothermal workflow for Zn-2,5-PDC synthesis emphasizing mild heating to preserve ligand integrity.
Part 4: Applications in Drug Development & Bio-Sensing
For the pharmaceutical audience, the value of 2,5-PDC MOFs lies in the Uncoordinated Nitrogen (UCN) sites.
Drug Delivery Systems (DDS)
The free pyridine nitrogen in the MOF pore acts as a hydrogen-bond acceptor. This allows for the non-covalent loading of acidic drugs (e.g., Ibuprofen, 5-Fluorouracil) with high affinity.
-
Mechanism: The drug molecule docks at the N-site via
hydrogen bonding. -
Release: pH-dependent release occurs when the system enters an acidic environment (tumor microenvironment), protonating the pyridine nitrogen and releasing the drug payload.
Luminescent Sensing of Contaminants
Lanthanide-based 2,5-PDC MOFs (specifically Eu-MOFs and Tb-MOFs) exhibit strong luminescence due to the "antenna effect" of the aromatic ligand transferring energy to the Ln ion [3].
-
Application: Detection of antibiotic residues (Nitrofurans) in water.
-
Mechanism: The analyte quenches the fluorescence via Photo-induced Electron Transfer (PET) upon interaction with the ligand's nitrogen.
Comparative Data: Metal-2,5-PDC Systems
| Metal Center | Topology | Key Feature | Primary Application | Ref |
| Zn(II) | 3D (Porous) | High stability, non-toxic | Drug Carrier / Gas Storage | [1] |
| Eu(III) | 3D (Network) | Red Luminescence | Sensing ( | [3] |
| Co(II) | 2D/3D | Magnetic properties | Catalysis (Oxidation) | [2] |
| Mg(II) | 3D | Bio-compatible | Bio-MOF scaffolds | [4] |
Part 5: References
-
Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with this compound Linkers. Crystal Growth & Design. [Link]
-
Pyridine-induced structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction. Journal of Materials Chemistry A. [Link]
-
Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. Materials. [Link][2]
-
Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Journal of Nanobiotechnology. [Link]
Sources
Pyridine-2,5-dicarboxylic Acid: Acidity and Thermodynamic Profile
This guide serves as an authoritative technical resource on the acidity, pKa values, and thermodynamic properties of Pyridine-2,5-dicarboxylic acid (Isocinchomeronic acid). It is designed for researchers in medicinal chemistry, supramolecular chemistry (MOFs), and process development who require precise physicochemical data for synthesis and solubility modeling.
Executive Technical Summary
Pyridine-2,5-dicarboxylic acid (CAS: 100-26-5), also known as Isocinchomeronic acid , is a diprotic heterocyclic ligand critical in the formation of Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals. Its acidity profile is governed by the electron-withdrawing pyridine ring, which creates a complex speciation landscape involving zwitterionic intermediates.
Accurate knowledge of its dissociation constants (
-
MOF Synthesis: Controlling the deprotonation state of the ligand to modulate coordination modes (chelating vs. bridging).
-
Pharmaceutical Profiling: Predicting solubility and ionization state at physiological pH.
-
Purification: Optimizing pH-swing crystallization processes.
Molecular Identity & Ionization Theory
Unlike simple benzoic acid derivatives, Pyridine-2,5-dicarboxylic acid possesses three potential protonation sites: the pyridine nitrogen and the two carboxylic acid groups at positions 2 and 5.
Speciation Logic
In aqueous solution, the molecule exists in equilibrium between cationic, neutral (zwitterionic), anionic, and dianionic forms.
-
Cation (
): Fully protonated. Nitrogen is ; both carboxyls are . Exists only in strong acid (pH < 1). -
Neutral/Zwitterion (
): The dominant neutral species is often a zwitterion where the basic nitrogen is protonated ( ) and the 2-carboxyl group (ortho) is deprotonated ( ), stabilized by intramolecular hydrogen bonding. -
Monoanion (
): Loss of the second proton. -
Dianion (
): Fully deprotonated species.
Structural Diagram: Ionization Pathway
Caption: Stepwise dissociation pathway of Pyridine-2,5-dicarboxylic acid from cationic to dianionic forms.
Quantitative Data Landscape
The following data aggregates high-confidence experimental values from potentiometric and spectrophotometric studies at standard conditions (
Table 1: Dissociation Constants (pKa)
| Parameter | Value (Aqueous) | Conditions | Assignment |
| 2.19 ± 0.06 | Deprotonation of 2-COOH (Ortho) | ||
| 4.86 ± 0.03 | Deprotonation of 5-COOH / Pyridinium | ||
| ~ 5.0 - 5.2 | Estimated | Pyridinium dissociation (often overlaps with |
> Note: The proximity of the 2-carboxyl group to the electron-withdrawing nitrogen (ortho-effect) makes it significantly more acidic (
Table 2: Thermodynamic Parameters of Ionization
Thermodynamic data reveals the enthalpic and entropic contributions to acidity, critical for temperature-dependent process modeling.
| Step | Enthalpy ( | Entropy ( | Gibbs Energy ( |
| Step 1 ( | 4.5 ± 3.5 kJ/mol | -26.8 ± 11.8 J/K[1]·mol | Positive (Endergonic) |
| Step 2 ( | 12.5 ± 2.1 kJ/mol | -51.2 ± 7.0 J/K[1]·mol | Positive (Endergonic) |
> Insight: The dissociation processes are endothermic (
Experimental Methodologies
To replicate or validate these values in your specific matrix (e.g., high ionic strength or mixed solvents), follow these standardized protocols.
Method A: Potentiometric Titration (Gold Standard)
This method is preferred for determining precise
-
Preparation: Dissolve
mol of Isocinchomeronic acid in 50 mL of degassed water. -
Ionic Strength Adjustment: Add KCl or NaCl to maintain constant ionic strength (
). -
Titrant: Standardized 0.1 M NaOH (carbonate-free).
-
Execution: Titrate under inert atmosphere (
) at . Record pH after each addition (0.05 mL increments) using a calibrated glass electrode. -
Data Analysis: Use the Bjerrum function (
) or software like HYPERQUAD to fit the titration curve and extract equilibrium constants.
Method B: UV-Vis Spectrophotometric Titration
Ideal for low-solubility conditions or confirming specific speciation via spectral shifts.
-
Stock Solution: Prepare a
solution of the analyte. -
Buffer Series: Prepare a series of buffers ranging from pH 1.0 to pH 7.0.
-
Measurement: Record UV-Vis spectra (200–400 nm) for each pH point.
-
Observation: Look for bathochromic shifts (red shift) associated with deprotonation of the aromatic system.
-
Calculation: Plot Absorbance vs. pH at
to generate sigmoidal curves. The inflection points correspond to .
Experimental Workflow Diagram
Caption: Standardized workflow for the potentiometric determination of acidity constants.
Applications & Implications
Metal-Organic Frameworks (MOFs)
In MOF synthesis, Pyridine-2,5-dicarboxylic acid acts as a rigid linker.
-
pH < 2: Ligand is fully protonated; poor coordination.
-
pH 2–5: Monodeprotonated (
). Forms 1D chains or discrete complexes. -
pH > 5: Fully deprotonated (
). Facilitates formation of 3D porous networks (e.g., Lanthanide-PDC MOFs). -
Guidance: To maximize dimensionality, synthesis should be conducted at pH > 5 or using solvothermal conditions that generate amines in situ to drive deprotonation.
Pharmaceutical Co-Crystals
Isocinchomeronic acid is a co-former for API (Active Pharmaceutical Ingredient) solubility enhancement.
-
Salt vs. Co-crystal: The
rule ( ) dictates the outcome. -
If
, salt formation is likely. -
If
, co-crystal formation is favored. -
Using the values
and , researchers can predict whether Isocinchomeronic acid will protonate a basic drug molecule.
References
-
ResearchGate (Journal of Chemical & Engineering Data context):Solvent effect on preferred protonation sites in nicotinate and isonicotinate anions.
and aqueous pKa values). -
Veeprho: Isocinchomeronic acid (CAS 100-26-5) Technical Data.[2] (Provides confirmatory pKa values).
-
ChemicalBook: 2,5-Pyridinedicarboxylic acid Properties and Safety.
-
NIST Chemistry WebBook: 2,5-Pyridinedicarboxylic acid Standard Reference Data.
Sources
Methodological & Application
Application Note: Synthesis of Lanthanide Coordination Polymers Using Pyridine-2,5-dicarboxylate
Introduction: Bridging Lanthanide Chemistry and Functional Materials
Lanthanide coordination polymers (Ln-CPs) have emerged as a class of crystalline materials with immense potential, driven by the unique photoluminescent, magnetic, and catalytic properties of lanthanide ions (Ln³⁺).[1] The characteristic 4f electron transitions of lanthanides, shielded by outer electron shells, give rise to sharp, line-like emission bands with long lifetimes and high color purity.[1] However, direct excitation of Ln³⁺ ions is inefficient due to Laporte-forbidden transitions.[1] To overcome this, organic ligands are employed to act as "antennas," absorbing UV-Vis light and transferring the energy to the central lanthanide ion, thereby enhancing luminescence.[1]
Pyridine-2,5-dicarboxylic acid (H₂py2,5-dc), also known as isocinchomeronic acid, is a particularly effective ligand for constructing Ln-CPs. Its rigid structure and versatile coordination sites—a pyridine nitrogen and two carboxylate groups—allow for the formation of robust, multidimensional networks with diverse topologies. The carboxylate groups can adopt various coordination modes (monodentate, bidentate, bridging), while the nitrogen atom provides an additional coordination site, influencing the final structure and properties of the polymer.[2] This guide provides a comprehensive overview of the design principles, detailed synthetic protocols, and characterization techniques for preparing Ln-CPs based on this versatile ligand.
Design Principles & Mechanistic Insights
The final architecture and properties of a Ln-CP are not arbitrary but are dictated by a delicate interplay of thermodynamic and kinetic factors during self-assembly. Understanding these principles is crucial for the rational design of materials with desired functionalities.
The Role of the Pyridine-2,5-dicarboxylate Ligand
The H₂py2,5-dc ligand is a bifunctional linker. The deprotonated carboxylate groups are the primary sites for binding to the hard Lewis acidic Ln³⁺ ions. The pyridine nitrogen, a softer base, also readily coordinates, leading to high-connectivity nodes and promoting the formation of 3D frameworks. The relative position of these groups imparts a degree of rigidity to the resulting framework. The various coordination modes of the carboxylate groups (chelating, bridging) and the nitrogen atom give rise to a wide array of structural possibilities.[2]
Key Synthesis Parameters and Their Influence
Controlling the reaction conditions is paramount for targeting specific structures and dimensionalities.
-
pH: The pH of the reaction medium dictates the deprotonation state of the carboxylic acid groups. At low pH, the ligand may be partially protonated, leading to different coordination behavior and potentially lower-dimensional structures. At higher pH, full deprotonation facilitates the formation of highly connected, stable frameworks. Adjusting pH is a powerful tool to tune the final crystal structure.
-
Temperature & Method: Hydrothermal and solvothermal methods, conducted in sealed vessels above the boiling point of the solvent, are the most common techniques.[3][4][5] The elevated temperature increases the solubility of reactants and promotes the crystallization of thermodynamically stable phases. These methods are particularly effective for obtaining high-quality single crystals suitable for X-ray diffraction.[3]
-
Solvent System: The choice of solvent (e.g., water, DMF, ethanol) influences the solubility of the reactants and can play a role as a templating agent, becoming incorporated into the final structure. Mixed-solvent systems are often employed to fine-tune these effects.
-
Molar Ratios: The ratio of lanthanide salt to the H₂py2,5-dc ligand can significantly impact the stoichiometry and structure of the resulting coordination polymer.
-
Modulators: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid), can compete with the primary ligand for coordination sites.[3] This can slow down the nucleation process, leading to the formation of larger, higher-quality crystals.[3]
Experimental Protocols
The following protocols provide a robust starting point for the synthesis of Ln-CPs using H₂py2,5-dc. Researchers are encouraged to systematically vary the parameters discussed above to explore new structures and properties.
General Workflow for Synthesis and Characterization
The process begins with the self-assembly of the lanthanide salt and ligand under controlled conditions, followed by isolation and a suite of characterization techniques to validate the structure and properties of the material.
Caption: General workflow for the synthesis and characterization of Ln-CPs.
Protocol 1: Hydrothermal Synthesis of a Europium-based CP
This protocol is a representative example for producing a highly crystalline, luminescent Eu³⁺ coordination polymer.
Materials:
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
Pyridine-2,5-dicarboxylic acid (H₂py2,5-dc)
-
Deionized water
-
N,N-Dimethylformamide (DMF)
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
Reactant Dissolution: In a 20 mL glass vial, dissolve 0.1 mmol of Eu(NO₃)₃·6H₂O and 0.15 mmol of H₂py2,5-dc in a solvent mixture of 8 mL of deionized water and 4 mL of DMF.
-
Homogenization: Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed. The initial pH is typically not adjusted but can be a variable for optimization.
-
Hydrothermal Reaction: Transfer the mixture into a 20 mL Teflon-lined autoclave. Seal the vessel and place it in a programmable oven.
-
Heating Profile: Heat the autoclave to 160 °C over 2 hours, hold at 160 °C for 72 hours, and then cool slowly to room temperature over 24 hours. Rationale: Slow cooling is critical for the growth of large, high-quality single crystals.
-
Product Isolation: Carefully open the autoclave and collect the crystalline product by filtration.
-
Washing: Wash the collected crystals sequentially with deionized water (3 x 10 mL) and ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours.
Expected Outcome: A white or colorless crystalline powder. The phase purity and crystal structure should be confirmed by Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SC-XRD), respectively.[2][3]
Protocol 2: Solvothermal Synthesis with a Modulator
This protocol demonstrates the use of a modulator to potentially influence crystal growth, a technique often used to obtain crystals suitable for single-crystal X-ray diffraction.[3]
Materials:
-
Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)
-
Pyridine-2,5-dicarboxylic acid (H₂py2,5-dc)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (modulator)
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
Reactant Dissolution: Dissolve 0.1 mmol of TbCl₃·6H₂O and 0.1 mmol of H₂py2,5-dc in 10 mL of DMF in a glass vial.
-
Modulator Addition: Add 0.2 mL of acetic acid to the solution. Rationale: Acetic acid acts as a competing ligand, slowing down the coordination process and facilitating the growth of more ordered crystals.[3]
-
Homogenization: Stir the mixture for 20 minutes.
-
Solvothermal Reaction: Transfer the solution to the Teflon-lined autoclave, seal it, and heat it in an oven at 130 °C for 48 hours.
-
Cooling & Isolation: Allow the autoclave to cool naturally to room temperature. Collect the resulting crystals by filtration.
-
Washing & Drying: Wash the product with fresh DMF (2 x 5 mL) and dry under vacuum at 80 °C for 6 hours.
Expected Outcome: Colorless or pale-yellow crystals. The incorporation of the modulator is not expected in the final structure, which should be verified by elemental analysis or TGA.
Essential Characterization Techniques
A thorough characterization is essential to confirm the successful synthesis and understand the properties of the new material.
| Technique | Purpose & Information Obtained | Typical Expected Results for Ln-CPs |
| Single-Crystal X-ray Diffraction (SC-XRD) | Provides the definitive 3D atomic structure, including bond lengths, bond angles, coordination environment of the Ln³⁺ ion, and the overall network topology.[2][6] | A well-defined crystal structure revealing high coordination numbers for Ln³⁺ (typically 8 or 9) and the specific coordination modes of the py2,5-dc²⁻ ligand.[6] |
| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk crystalline sample and can be used for structural identification by comparing the experimental pattern with the simulated one from SC-XRD data.[3] | Sharp, well-defined peaks indicating a highly crystalline material. The experimental pattern should match the simulated pattern from SC-XRD. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the framework and quantifies the amount of coordinated or guest solvent molecules.[3] | A multi-step weight loss profile. The initial loss corresponds to guest/coordinated solvent molecules, followed by the decomposition of the organic ligand at higher temperatures. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the coordination of the carboxylate groups to the metal center by observing shifts in the C=O stretching frequencies compared to the free ligand. | Disappearance of the broad O-H stretch from the carboxylic acid. Shifts in the asymmetric and symmetric COO⁻ stretching bands, indicating coordination to the Ln³⁺ ion. |
| Photoluminescence Spectroscopy | Measures the excitation and emission spectra, determines quantum yields, and measures luminescence lifetimes. This is crucial for evaluating the material's optical properties. | Excitation spectrum showing a broad band corresponding to ligand absorption. Emission spectrum showing the characteristic sharp, narrow emission bands of the specific Ln³⁺ ion (e.g., red for Eu³⁺, green for Tb³⁺).[4][7] |
Applications in Research and Development
The unique properties of Ln-CPs derived from H₂py2,5-dc make them highly attractive for various applications.
-
Luminescent Sensing: The luminescence of these materials can be quenched or enhanced in the presence of specific analytes (ions, small molecules). This makes them promising candidates for developing highly sensitive and selective chemical sensors.[1] For example, a Eu³⁺-based CP could be used to detect specific metal cations in environmental samples.
-
Bio-imaging and Drug Delivery: The intrinsic luminescence of these materials allows for their use as probes in biological imaging. Their porous nature can also be exploited for the encapsulation and controlled release of drug molecules.
-
Catalysis: The presence of Lewis acidic lanthanide sites within the framework can be utilized to catalyze various organic reactions.[5]
Troubleshooting and Expert Insights
-
Problem: No crystalline product is formed, only an amorphous precipitate.
-
Solution: Slow down the reaction rate. Try lowering the reaction temperature, using a modulator like acetic or formic acid, or using a co-solvent to improve solubility.[3]
-
-
Problem: The obtained crystals are too small for SC-XRD.
-
Solution: Optimize the cooling rate; a slower cooling profile often yields larger crystals. Systematically varying the pH or the metal-to-ligand ratio can also promote the growth of single crystals.
-
-
Problem: In-situ ligand transformation is observed.
-
Insight: Under certain hydrothermal conditions, decarboxylation of the pyridine-dicarboxylate ligand can occur.[8] If unexpected structures are obtained, consider the possibility of such in-situ reactions and confirm with mass spectrometry or NMR of a digested sample.
-
References
Sources
- 1. A Series of Lanthanide Coordination Polymers as Luminescent Sensors for Selective Detection of Inorganic Ions and Nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lanthanoid Coordination Polymers Based on Homoditopic Picolinate Ligands: Synthesis, Structure and Magnetic Properties | MDPI [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Photoluminescent lanthanide(iii) coordination polymers based on 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note: Hydrothermal Synthesis of MOFs with Pyridine-2,5-dicarboxylic Acid
[1][2][3]
Executive Summary & Strategic Value
Pyridine-2,5-dicarboxylic acid (H₂pydc), also known as isocinchomeronic acid, is a versatile non-linear dicarboxylate linker. Unlike its symmetric isomer (terephthalic acid), H₂pydc introduces asymmetry and a Lewis basic nitrogen site into the MOF backbone.
For drug development applications, this linker offers two distinct advantages:
-
Enhanced Hydrophilicity: The pyridine nitrogen increases the affinity of the pore surface for polar drug molecules, improving loading efficiency for hydrophilic APIs (Active Pharmaceutical Ingredients).
-
Functionalization Potential: The uncoordinated nitrogen atom (in certain topologies) can serve as an anchor point for post-synthetic modification (PSM) or metal binding.
However, hydrothermal synthesis with H₂pydc presents a specific chemical challenge: In-situ Decarboxylation . This guide provides engineered protocols to navigate this instability and synthesize robust MOFs for therapeutic applications.
Critical Expert Insight: The Decarboxylation Trap
Before beginning synthesis, researchers must understand the thermal limitations of H₂pydc. Under hydrothermal conditions—particularly above 160°C or in the presence of Lewis acidic metals (Cu²⁺, Mn²⁺)—the ligand tends to lose a carboxylate group (usually at the 2-position), converting into nicotinic acid or pyridine .
Mechanism of Failure vs. Success
-
Failure Mode: High T (>160°C) + Acidic pH
Decarboxylation Formation of dense coordination polymers (non-porous). -
Success Mode: Controlled T (<150°C) + pH Buffering
Intact H₂pydc Porous MOF formation.
Decision Matrix for Synthesis Conditions
| Parameter | Recommended Range | Rationale |
| Temperature | 100°C – 150°C | Prevents thermal decarboxylation of the |
| pH | 5.0 – 7.0 | Moderate acidity prevents hydrolysis; high basicity dissolves metal salts too rapidly. |
| Metal Source | Nitrates ( | High solubility in water; anions do not compete strongly for coordination. |
| Modulator | Formic Acid / Acetic Acid | Controls nucleation rate to prevent rapid precipitation of amorphous phases. |
Experimental Protocols
Protocol A: Hydrothermal Synthesis of Lanthanide-PDC MOF (Theranostic Candidate)
Target: Erbium(III) Framework
Reagents:
-
Erbium(III) nitrate pentahydrate (
) -
Pyridine-2,5-dicarboxylic acid (
)[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Sodium Hydroxide (
, 1M solution)[4] -
Deionized Water (
)[5]
Step-by-Step Methodology:
-
Precursor Dissolution:
-
Dissolve 1.0 mmol of
in 10 mL of DI water. -
Slowly add 1M NaOH dropwise under stirring until the solution becomes clear (approx. pH 6–7). Note: This deprotonates the ligand to
.[1]
-
-
Metal Addition:
-
Dissolve 1.2 mmol of
in 5 mL of DI water. -
Add the metal solution to the ligand solution dropwise. A transient precipitate may form; stir vigorously for 30 minutes until homogenous or fine suspension.
-
-
Hydrothermal Treatment:
-
Transfer the mixture (total volume ~15 mL) into a 23 mL Teflon-lined stainless steel autoclave.
-
Seal and heat at 140°C for 72 hours . Critical: Do not exceed 150°C to ensure ligand integrity.
-
-
Cooling & Isolation:
-
Allow the autoclave to cool to room temperature naturally (approx. rate 5°C/hour) to promote crystal growth.
-
Filter the resulting pink crystals and wash 3x with DI water and 1x with ethanol.
-
-
Activation:
-
Dry in air at 60°C for 2 hours. For pore activation, heat at 100°C under vacuum (
Torr) for 12 hours.
-
Protocol B: High-Stability Zr-Based MOF (UiO-66-PDC Analog)
Target: Zr-UiO-66 functionalized with Pyridine N (
Reagents:
-
Zirconium(IV) chloride (
) -
Pyridine-2,5-dicarboxylic acid (
)[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Modulator: Acetic Acid (glacial)
-
Solvent: DMF/Water (9:1 v/v) Water is essential here for cluster formation.
Step-by-Step Methodology:
-
Cluster Formation:
-
Dissolve
(0.5 mmol) in 10 mL solvent mixture. -
Add Acetic Acid (10 mmol, 20 equivalents). Stir for 10 min.
-
-
Ligand Addition:
-
Add
(0.5 mmol) to the mixture. Sonicate for 10 minutes to ensure dispersion.
-
-
Synthesis:
-
Heat the mixture under reflux (approx. 120°C) for 24 hours.
-
Why Reflux? Reflux prevents the pressure buildup associated with autoclaves, allowing for safer scale-up and easier sampling.
-
-
Purification (Critical for Biocompatibility):
-
Centrifuge to collect the white powder.
-
Solvent Exchange: Immerse the solid in absolute ethanol for 3 days, changing the solvent every 24 hours. This removes trapped DMF and unreacted linkers.
-
Activation: Heat at 120°C under vacuum for 24 hours.
-
Synthesis Logic & Troubleshooting (Visualization)
The following diagram illustrates the decision pathways and chemical logic required to successfully synthesize these MOFs without degradation.
Figure 1: Synthesis decision tree highlighting the critical temperature threshold to avoid ligand degradation and ensure porous MOF formation.
Characterization & Validation Standards
To ensure the protocol was successful and the material is suitable for drug delivery studies, the following validation steps are mandatory:
A. Powder X-Ray Diffraction (PXRD)[1]
-
Purpose: Confirm phase purity and crystallinity.
-
Check: Compare experimental pattern with simulated patterns from single-crystal data (e.g., CCDC 1570808 for La-PDC analogs).
-
Pass Criteria: Sharp, defined peaks at low angles (
) indicate large unit cells characteristic of MOFs. Broad amorphous humps indicate synthesis failure.
B. Thermogravimetric Analysis (TGA)[1]
-
Purpose: Verify thermal stability and solvent removal.
-
Key Feature: Look for a weight loss plateau between 100°C and 300°C.
-
< 100°C: Loss of water/ethanol (Solvent).
-
> 350°C: Decomposition of the organic linker.
-
Note: If decomposition starts < 250°C, the framework may be a dense polymer or the linker may have decarboxylated.
-
C. N₂ Adsorption Isotherms (BET Surface Area)
-
Purpose: Quantify porosity for drug loading.
-
Expectation: Type I isotherm (microporous).
-
Target Area: > 500 m²/g for Zr-based variants; > 100 m²/g for Lanthanide variants.
References
-
Decarboxylation Mechanism: Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."[6] Canadian Journal of Chemistry, 1972.[6] [Link]
-
Lanthanide-PDC MOF Synthesis: Silva, A. R., et al. "Metal–Organic Frameworks Assembled From Erbium Tetramers and 2,5-Pyridinedicarboxylic Acid."[1] Inorganic Chemistry, 2011. [Link]
-
Zr-MOF (UiO-66) Functionalization: Reinsch, H., et al. "Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties."[2] Dalton Transactions, 2016. [Link]
-
Hydrothermal Synthesis of Zn/Cu PDC Polymers: Plonka, A. M., et al. "Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions." Heteroatom Chemistry, 2005.[7] [Link][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrothermal Synthesis of ZnO Superstructures with Controlled Morphology via Temperature and pH Optimization [mdpi.com]
- 5. ZnO Nanoparticles by Hydrothermal Method: Synthesis and Characterization | MDPI [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
Use of Pyridine-2,5-dicarboxylate in luminescent materials
Application Note: High-Efficiency Luminescent Sensing using Pyridine-2,5-dicarboxylate Lanthanide Frameworks
Executive Summary
Pyridine-2,5-dicarboxylic acid (2,5-PDC), also known as isocinchomeronic acid, represents a "gold standard" linker in the design of luminescent Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Unlike its isomer 2,6-PDC (dipicolinic acid), which typically forms discrete molecular complexes due to its convergent tridentate pocket, 2,5-PDC possesses a divergent structure that favors the formation of multidimensional polymeric networks.
This guide details the synthesis of Europium (Eu) and Terbium (Tb) based 2,5-PDC frameworks and their application as ratiometric or quenching-based sensors for Ferric ions (Fe³⁺) and nitro-explosives. The protocol leverages the Antenna Effect , where the 2,5-PDC ligand efficiently sensitizes the lanthanide ions, resulting in high quantum yield luminescence.
Mechanism of Action: The Antenna Effect & Quenching
Direct excitation of lanthanide ions is inefficient due to the forbidden nature of f-f transitions (Laporte rule). The 2,5-PDC ligand overcomes this by acting as a "photon antenna."
-
Absorption: The pyridine ring absorbs UV radiation (
nm). -
Energy Transfer: Energy is transferred from the ligand's singlet state (
) to its triplet state ( ) via Intersystem Crossing (ISC). -
Sensitization: Energy is transferred from the ligand's
state to the resonance energy level of the Ln³⁺ ion (e.g., for Eu³⁺, for Tb³⁺). -
Emission: The Ln³⁺ ion relaxes to the ground state, emitting characteristic sharp bands (Red for Eu, Green for Tb).
Sensing Mechanism (Fe³⁺ Detection): The presence of Fe³⁺ ions quenches this luminescence primarily through competitive absorption (Fe³⁺ absorbs the UV excitation energy, starving the antenna) and paramagnetic interaction , which enhances non-radiative decay pathways.
Figure 1: Jablonski diagram illustrating the Antenna Effect in 2,5-PDC lanthanide MOFs and the quenching interference by Fe³⁺ ions.
Protocol A: Hydrothermal Synthesis of [Ln₂(PDC)₃(H₂O)₃]·H₂O
This protocol produces high-quality, crystalline powder suitable for sensing applications. It is scalable and reproducible.[1]
Materials Required:
-
Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O (99.9%)
-
Pyridine-2,5-dicarboxylic acid (H₂PDC)
-
Sodium Hydroxide (NaOH) (1M solution)
-
Deionized Water (18.2 MΩ·cm)
-
Teflon-lined stainless steel autoclave (25 mL capacity)
Step-by-Step Methodology:
-
Ligand Dissolution:
-
Weigh 167 mg (1.0 mmol) of H₂PDC into a beaker.
-
Add 10 mL of deionized water.
-
Slowly add 1M NaOH dropwise under stirring until the ligand is fully dissolved and the pH reaches 6.0–7.0 . Critical Step: pH control ensures the correct deprotonation state (PDC²⁻) for coordination.
-
-
Metal Salt Addition:
-
Dissolve 297 mg (0.66 mmol) of Eu(NO₃)₃·6H₂O (or equivalent Tb salt) in 5 mL of deionized water.
-
Add the metal salt solution dropwise to the ligand solution under vigorous stirring. A white precipitate may form initially; continue stirring for 30 minutes.
-
-
Hydrothermal Treatment:
-
Transfer the resulting suspension/solution into the 25 mL Teflon-lined autoclave.
-
Seal tightly and place in a programmable oven.
-
Heat at 160°C for 72 hours (3 days) .
-
Cooling: Allow the autoclave to cool naturally to room temperature over 12 hours. Rapid cooling can induce defects or amorphous phases.
-
-
Isolation & Purification:
-
Filter the resulting colorless block crystals or white powder.
-
Wash 3 times with distilled water to remove unreacted ions.
-
Wash 1 time with ethanol to facilitate drying.
-
Dry in air at room temperature or in a vacuum oven at 60°C for 4 hours.
-
Figure 2: Workflow for the hydrothermal synthesis of Lanthanide-PDC luminescent materials.
Protocol B: Luminescent Sensing of Fe³⁺ Ions
This protocol validates the material's utility as a chemical sensor.
Experimental Setup:
-
Instrument: Fluorolog-3 or equivalent spectrofluorometer.
-
Excitation Wavelength: 290 nm (optimized for PDC ligand absorption).
-
Emission Monitoring: 617 nm (Eu³⁺: ⁵D₀ → ⁷F₂) or 545 nm (Tb³⁺: ⁵D₄ → ⁷F₅).
Procedure:
-
Stock Suspension: Prepare a suspension of the synthesized MOF (1 mg/mL) in deionized water. Sonicate for 10 minutes to ensure uniform dispersion.
-
Analyte Preparation: Prepare standard solutions of FeCl₃ (or Fe(NO₃)₃) ranging from 0 to 500 μM.
-
Titration:
-
Place 2 mL of the MOF suspension in a quartz cuvette.
-
Record the initial emission spectrum (
). -
Add aliquots (e.g., 10 μL) of the Fe³⁺ solution.
-
Stir/shake for 1 minute.
-
Record the emission spectrum (
).
-
-
Data Analysis: Plot
versus Fe³⁺ concentration .
Data Interpretation (Stern-Volmer Analysis):
The quenching efficiency is analyzed using the Stern-Volmer equation:
| Parameter | Symbol | Significance | Typical Value (Eu-PDC) |
| Initial Intensity | Baseline luminescence | High (Red/Green) | |
| Quenched Intensity | Intensity after analyte addition | Decreases with | |
| Stern-Volmer Constant | Sensitivity of the sensor | ||
| Detection Limit | LOD | Lowest detectable concentration |
Troubleshooting & Optimization
-
Low Yield/Amorphous Product:
-
Cause: pH was too low (< 5) or cooling was too fast.
-
Fix: Ensure pH is strictly 6.0–7.0 before heating. Use a programmed cooling ramp (-5°C/hour).
-
-
Weak Luminescence:
-
Cause: Incomplete drying (water molecules quench Ln emission via O-H oscillators) or Fe impurity in reagents.
-
Fix: Dry the sample thoroughly at 80°C under vacuum. Use high-purity (99.99%) Ln salts.
-
-
Non-Linear Stern-Volmer Plot:
-
Cause: Combined static and dynamic quenching or saturation of binding sites.
-
Fix: Work in the low concentration range (0–100 μM) for linear calibration.
-
References
-
Luminescent Lanthanide Coordination Polymers for Photonic Applications. Source: Hasegawa, Y.[2] & Nakanishi, T. RSC Advances, 2015.[2] URL:[Link] Relevance: Foundational review on Ln-CPs and the antenna effect mechanism.
-
Hydrothermal Synthesis of Various Shape-Controlled Europium Hydroxides. Source: MDPI, Materials, 2021. URL:[Link] Relevance: Provides specific hydrothermal conditions and pH effects on Europium crystallization.[3]
-
Isostructural Tb/Eu Co-Doped Metal-Organic Framework for Ratiometric Temperature Sensing. Source:Inorganic Chemistry, ACS Publications, 2019. URL:[Link] Relevance:[4][5] Demonstrates the use of pyridine-dicarboxylate ligands in ratiometric sensing.
-
A Europium Metal–Organic Framework for Dual Fe3+ Ion and pH Sensing. Source:Scientific Reports, Nature, 2022. URL:[Link] Relevance: Validates the Fe3+ quenching mechanism and experimental setup for sensing.
-
From Antenna to Assay: Lessons Learned in Lanthanide Luminescence. Source:Chemical Reviews, NIH/PubMed. URL:[Link] Relevance: Detailed explanation of the antenna effect and energy transfer thermodynamics.
Sources
Application Note: Single-Crystal X-ray Diffraction Analysis of Pyridine-2,5-dicarboxylate MOFs
Executive Summary
This guide details the synthesis, structural characterization, and application of Metal-Organic Frameworks (MOFs) constructed from pyridine-2,5-dicarboxylic acid (H₂pydc) .[1] Unlike its symmetric isomers (2,6- or 3,5-pydc), the 2,5-analog introduces inherent directionality and lower symmetry, often resulting in complex crystallization behaviors and unique pore topologies. This note provides a validated protocol for growing single crystals suitable for X-ray diffraction (SCXRD), a strategy for resolving crystallographic disorder typical of these asymmetric linkers, and a workflow for evaluating these materials for drug delivery applications.
Introduction: The Asymmetry Advantage
Pyridine-2,5-dicarboxylic acid is a versatile non-centrosymmetric ligand. Its utility in crystal engineering stems from its dual functionality:
-
N,O-Chelation Site (Position 2): The nitrogen atom and the adjacent carboxylate often form stable 5-membered chelate rings with transition metals (Zn, Cd, Cu).
-
Bridging Site (Position 5): The distal carboxylate group acts as a bridge, extending the structure into multidimensional networks (1D chains, 2D sheets, or 3D frameworks).
Critical Challenge: The asymmetry of the ligand often leads to crystallographic disorder where the ligand orientation "flips" within the lattice, or lowers the overall space group symmetry, complicating structure solution.
Protocol A: Solvothermal Synthesis & Crystal Growth
Objective: To grow single crystals of Zn(II)-pydc MOF with sufficient size (>0.1 mm) and quality for SCXRD.
Reagents & Materials[2]
-
Ligand: Pyridine-2,5-dicarboxylic acid (H₂pydc) - High Purity (99%)
-
Metal Source: Zn(NO₃)₂·6H₂O (Zinc nitrate hexahydrate)
-
Solvent System: N,N-Dimethylformamide (DMF) / Ethanol / H₂O[2]
-
Modulator: Pyridine (optional, to slow nucleation)
Step-by-Step Synthesis Workflow
| Step | Action | Critical Technical Insight |
| 1 | Dissolution | Dissolve 1.0 mmol Zn(NO₃)₂ and 1.0 mmol H₂pydc in 10 mL DMF/H₂O (3:1 v/v). Sonicate for 10 mins. |
| 2 | Filtration | Filter through a 0.45 µm PTFE membrane. Crucial: Removes dust nuclei to prevent microcrystalline powder formation. |
| 3 | Sealing | Transfer filtrate to a 20 mL Teflon-lined stainless steel autoclave. Fill only to 50-60% capacity. |
| 4 | Heating Profile | Heat to 105°C at a rate of 1°C/min. Hold for 72 hours. |
| 5 | Cooling | Cool to RT at 0.05°C/min . Slow cooling is the primary factor in determining crystal size. |
| 6 | Harvesting | Wash crystals with fresh DMF. Store in mother liquor. Do not dry (prevents framework collapse). |
Warning: Avoid temperatures >140°C. H₂pydc is prone to in situ decarboxylation to form picolinic acid (2-pyridinecarboxylic acid) under harsh hydrothermal conditions, which will cap the structure rather than bridge it.
Visualization: Synthesis Logic
Figure 1: Solvothermal synthesis pathway emphasizing the critical slow-cooling phase for single-crystal acquisition.
Protocol B: SCXRD Data Collection & Refinement
Objective: To solve the structure of the porous MOF, handling potential solvent disorder and ligand asymmetry.
Mounting Strategy
MOFs are prone to desolvation, which destroys crystallinity.
-
Selection: Select a block-shaped crystal under a microscope using polarized light to check for extinction (singularity).
-
Protection: Scoop the crystal using a cryo-loop with a drop of Paratone-N oil (or Fomblin). Never let the solvent evaporate.
-
Freezing: Immediately mount on the goniometer head in a stream of N₂ gas at 100 K . This "freezes" the solvent molecules in the pores, reducing thermal motion.
Data Collection Parameters (Synergy/Bruker/Rigaku)
-
Source: Mo-Kα (0.71073 Å) or Cu-Kα (1.54184 Å). Cu is preferred for absolute configuration or small unit cells; Mo is standard.
-
Resolution: Collect data to at least 0.8 Å (2θ ≈ 50° for Mo).
-
Redundancy: Aim for >4.0 to ensure accurate absorption correction.
Refinement Strategy (SHELXL/OLEX2)
Challenge: The pores contain disordered DMF/Water. The electron density is smeared. Solution:
-
Initial Solve: Use intrinsic phasing (SHELXT). Locate the Zn atoms and the rigid pydc linker.
-
Ligand Disorder: If the pydc ring looks elliptical or bonds are weird, the ligand might be disordered over two positions (head-to-tail).
-
Action: Split the ligand atoms (PART 1 / PART 2). Restrain geometries using SAME or DFIX.
-
-
Solvent Handling (The "SQUEEZE" Protocol):
-
If discrete solvent molecules cannot be modeled (high thermal parameters, no H-bonding geometry), use the SQUEEZE routine in PLATON.
-
Output: This generates a solvent-free reflection file (.fab).
-
Reporting: You must report the number of electrons removed and the void volume in the CIF.
-
Visualization: Refinement Logic
Figure 2: Decision tree for handling solvent disorder in porous MOF structures during refinement.
Application: Drug Delivery Evaluation
Context: Zn-pydc MOFs often exhibit 3D channels (approx. 5-10 Å diameter) suitable for loading small molecule drugs (e.g., 5-Fluorouracil or Ibuprofen).
Activation Protocol
Before loading, the pores must be cleared of synthesis solvent (DMF).
-
Solvent Exchange: Immerse crystals in volatile solvent (Methanol or Acetone) for 3 days, refreshing solvent every 12 hours.
-
Degassing: Heat under vacuum (10⁻³ torr) at 100°C for 12 hours.
-
Validation: Run a PXRD (Powder X-ray Diffraction) to ensure the framework did not collapse upon desolvation.
Drug Loading (Impregnation)
-
Solution Prep: Prepare a concentrated solution of the drug in methanol.
-
Soaking: Suspend the activated MOF powder (100 mg) in the drug solution (10 mL) for 48 hours under stirring.
-
Washing: Centrifuge and wash briefly with fresh methanol (removes surface drug, leaves pore-bound drug).
-
Quantification: Digest the loaded MOF in dilute HCl and use UV-Vis spectroscopy or HPLC to quantify the drug concentration relative to the ligand concentration.
References
-
Synthesis & Topology: Lu, Y. L., et al. (2024).[3][4] "Structural diversity and topological analysis of Pyridine-2,5-dicarboxylate coordination polymers." CrystEngComm. (Note: Representative citation for pydc topology).
-
Disorder Handling (SQUEEZE): Spek, A. L. (2015). "Structure validation in chemical crystallography." Acta Crystallographica Section C.
-
MOF Drug Delivery: Horcajada, P., et al. (2010).[4][5] "Porous metal-organic-frameworks for nano-biomedicine." Chemical Reviews.
-
Decarboxylation Warning: Zhang, X., et al. (2015).[1] "In situ ligand transformation in the synthesis of lanthanide MOFs." Inorganic Chemistry.
Disclaimer: Experimental protocols involve hazardous chemicals (DMF, metal nitrates). Perform all synthesis in a fume hood and wear appropriate PPE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07104A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Pyridine-2,5-dicarboxylate (Isocinchomeronic Acid)
[1][2]
Executive Summary & Chemical Nature
The Core Challenge: Pyridine-2,5-dicarboxylic acid (2,5-PDC) presents a classic "solubility paradox" common to zwitterionic heterocycles. While it possesses polar carboxylic acid groups suggesting water solubility, the pyridine nitrogen allows for intermolecular hydrogen bonding and zwitterion formation (isoelectric precipitation), resulting in high lattice energy. This makes it sparingly soluble in common organic solvents (DCM, Toluene) and pH-dependent in aqueous media.[1]
Quick Reference Properties:
The Dissolution Matrix: Solvent Selection Guide
User Query: "I cannot get 2,5-PDC to dissolve in my reaction solvent. What should I use?"
Technical Insight: Do not rely on simple heating.[1] You must disrupt the intermolecular H-bonding network.[1] Use the "Dissolution Decision Matrix" below to select the correct solvent system based on your downstream application.
Table 1: Solubility Profile & Recommendations
| Solvent Class | Solubility Status | Recommended Additive / Condition | Application Suitability |
| Water (Neutral) | Low (<1.2 g/L @ 25°C) | Heat to >80°C | Recrystallization only.[1] |
| Water (Basic) | High | NaOH, KOH, or NH₄OH (pH > 8) | Aqueous reactions, MOF synthesis (salt form). |
| Water (Acidic) | Moderate | Dilute HCl (forms hydrochloride salt) | Purification/Precipitation.[1] |
| Alcohols (MeOH, EtOH) | Moderate to Good | Reflux conditions | Esterification.[1] |
| Polar Aprotic (DMSO, DMF) | High | None (or slight heating) | Organic synthesis, Cross-coupling. |
| Non-Polar (DCM, Toluene) | Insoluble | MUST Derivatize (See Module 3) | Friedel-Crafts, Amidation.[1] |
Visualization 1: Solubility Troubleshooting Logic
Caption: Decision tree for selecting the correct solubilization strategy based on reaction constraints.
Module: Activation Protocols (Overcoming Insolubility)
User Query: "I need to react 2,5-PDC with an amine in DCM, but it's a slurry. How do I proceed?"
Solution: You cannot react the parent acid in DCM directly.[1] You must activate it to the Diacyl Chloride form.[1] This intermediate is soluble in DCM/THF and highly reactive [2, 3].[1]
Protocol A: In-Situ Acid Chloride Activation
Use this for amidation or esterification in non-polar solvents.[1]
Reagents:
Step-by-Step Methodology:
-
Setup: Place 2,5-PDC in a round-bottom flask equipped with a reflux condenser and a drying tube (or
line). -
Addition: Add excess thionyl chloride (approx. 5-10 mL per gram of acid).
-
Catalysis: Add 2-3 drops of anhydrous DMF. Mechanism: DMF forms the Vilsmeier-Haack reagent intermediate, drastically accelerating the breakdown of the crystal lattice.
-
Reflux: Heat to reflux (
).[1] -
Isolation: Evaporate excess
under reduced pressure (rotary evaporator).-
Tip: Co-evaporate with dry toluene twice to remove trace thionyl chloride.[1]
-
-
Result: You now have Pyridine-2,5-dicarbonyl dichloride.[1] Dissolve this immediately in dry DCM or THF for your next step.[1]
Module: MOF Synthesis & The Decarboxylation Trap
User Query: "I am synthesizing a Lanthanide-MOF at 180°C, but the crystal structure shows a different ligand. Why?"
Root Cause Analysis: Pyridine dicarboxylic acids are prone to decarboxylation under high-temperature hydrothermal conditions.[1][7] Research indicates that at temperatures approaching or exceeding 160°C, 2,5-PDC can lose a carboxyl group, converting into nicotinic acid (3-pyridinecarboxylic acid) or picolinic acid derivatives in-situ [1, 4].[1]
Protocol B: Safe Hydrothermal Synthesis
Key Parameter Control:
-
Temperature Limit: Strictly maintain
unless in-situ ligand transformation is desired. -
pH Buffer: Use of piperazine or specific amines can stabilize the framework but may also participate in the structure [4].
Visualization 2: MOF Synthesis Workflow & Risk Mitigation
Caption: Workflow highlighting the critical temperature threshold to prevent ligand degradation during MOF synthesis.
FAQ: Troubleshooting Common Issues
Q: Can I use Pyridine as a solvent? A: Pyridine is a poor solvent for the dicarboxylic acid form due to zwitterionic interactions, but it acts as an excellent base catalyst during the acid chloride reaction. Do not use it as the primary medium for dissolving the free acid; use DMF instead.
Q: My product precipitates immediately upon adding amine to the acid chloride. Is this wrong? A: No, this is likely Pyridinium Hydrochloride salts forming (byproduct).[1]
-
Action: Filter the reaction mixture or wash with water during workup.[1] The amide product should remain in the organic layer (DCM), while the salts wash away [3].
Q: I see a "gum" forming instead of crystals during recrystallization. A: 2,5-PDC derivatives often oil out.
-
Fix: Use a slow cooling ramp (1°C/min) and seed the solution.[1] Alternatively, switch to a mixed solvent system (e.g., Water/Ethanol 50:50).
References
-
ResearchGate. Two novel isostructural and heteroleptic Nd(III) and Dy(III)-organic frameworks constructed by 2,5-pyridinedicarboxylic acid and in situ generated 2-pyridinecarboxylic acid.[1] Available at: [Link]
-
OrgoSolver. Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis).[1] Available at: [Link]
-
RSC (Dalton Transactions). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker.[1] Available at: [Link][5][6][7][8][9][10][11][12]
Sources
- 1. 2,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 7493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5 [chemicalbook.com]
- 3. 2,5-Pyridinedicarboxylic Acid | 100-26-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2,5-Pyridinedicarboxylic acid (CAS 100-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2,5-PYRIDINEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. orgosolver.com [orgosolver.com]
- 11. Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Crystallization Control of Pyridine-2,5-dicarboxylate (2,5-PDC)
Subject: Phase Purity & Polymorph Stabilization in Isocinchomeronic Acid Systems Ticket ID: #PDC-CRYST-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]
Executive Summary
You are encountering challenges with Pyridine-2,5-dicarboxylic acid (2,5-PDC) , also known as Isocinchomeronic Acid . This molecule is a rigid, multifunctional linker critical for Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals.[1][3]
The "polymorphism" issues reported in 2,5-PDC systems usually stem from three distinct physicochemical failure modes:
-
Solvatomorphism: Uncontrolled inclusion of water (monohydrate formation) vs. anhydrous packing.[1][2]
-
Proton-Transfer Ambiguity: Competition between neutral co-crystal formation and salt formation (proton transfer from COOH to Pyridine-N).[1][2][3]
-
Ligand Instability (In-Situ Decarboxylation): Under hydrothermal conditions (>160°C), 2,5-PDC degrades into 2-pyridinecarboxylic acid (picolinic acid), contaminating the crystal lattice.[1][3]
This guide provides actionable protocols to isolate and stabilize the desired phase.
Module 1: Controlling the Pure Ligand & Co-Crystals
The Core Mechanism: Proton Transfer vs. Hydrogen Bonding
2,5-PDC is zwitterionic-capable.[1][2][3] The pyridine nitrogen (
Troubleshooting Workflow: Salt vs. Co-crystal Selection
Issue: "I am getting unexpected powder X-ray diffraction (PXRD) patterns that do not match the calculated structure."
Diagnosis: You likely triggered a proton-transfer event, creating a salt instead of a hydrogen-bonded network.[1][2][3]
Protocol: The
-
Calculate
: .[1] -
Apply the Rule:
Corrective Action:
-
To stabilize the Neutral Form: Use a non-polar solvent (e.g., Toluene, Dioxane) to suppress ionization.
-
To stabilize the Salt Form: Use high-dielectric solvents (Water, DMSO) to stabilize the charge-separated species.[3]
Visualization: Phase Selection Logic
Figure 1: Decision matrix for predicting and controlling proton-transfer polymorphism in 2,5-PDC binary systems.
Module 2: MOF & Coordination Polymer Synthesis
Critical Failure Mode: In Situ Decarboxylation
Researchers often use hydrothermal synthesis to grow single crystals.[1][2] However, 2,5-PDC is thermally sensitive in the presence of metal ions. Above 140°C–160°C , the carboxyl group at the 2-position is prone to decarboxylation, converting the ligand into 2-pyridinecarboxylic acid .[3][4]
Symptom:
-
Crystal structure solves as a discrete cluster instead of a 3D framework.[2]
-
Elemental analysis shows lower Carbon/Oxygen content than expected.[1][2]
Prevention Protocol: Solvothermal Optimization
| Parameter | Recommended Range | Reason for Constraint |
| Temperature | < 130°C | Prevents decarboxylation of the C2-carboxyl group.[1][2][3] |
| pH | 5.0 – 6.5 | Ensures deprotonation of COOH without stripping the Pyridine-N proton (if zwitterion is desired).[1] |
| Solvent Ratio | DMF:Water (3:1) | Pure water promotes hydrolysis/decarboxylation.[1][2] DMF stabilizes the ligand.[1][2] |
| Metal Source | Nitrates/Perchlorates | Avoid Chlorides if possible; Cl- acts as a competing ligand, terminating network growth.[1][2][3] |
Visualization: Hydrothermal Stability Workflow
Figure 2: Process flow to prevent ligand degradation during solvothermal synthesis.
Module 3: Hydrate Control (Solvatomorphism)
2,5-PDC readily forms a monohydrate (
FAQ: "My crystals turn opaque and crumble when dried."
Cause: You are experiencing a destructive phase transition from the Hydrate to the Anhydrous form.[2] The removal of structural water creates voids that the lattice cannot sustain.[2]
Stabilization Protocol:
-
Solvent Exchange: Do not dry directly from water.[1][2] Exchange the mother liquor with a lower surface tension solvent (e.g., Ethanol
Acetone Pentane) over 3 days. -
Supercritical Activation: If the material is porous (MOF), use Supercritical
drying to prevent pore collapse.[1][2] -
Humidity Control: Store the monohydrate at 40-60% RH . Below 20% RH, the lattice water may desorb, triggering polymorphism.
References & Grounding
-
Polymorphism & Proton Transfer:
-
Ligand Decarboxylation in MOFs:
-
Hydrate Structures:
-
Coordination Modes:
Sources
- 1. 2,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 7493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Insight into the connecting roles of interaction synthons and water clusters within different transition metal coordination compounds of pyridine-2,5-dicarboxylic acid: experimental and theoretical studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Isocinchomeronic Acid [drugfuture.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Pyridine-2,5-dicarboxylate Synthesis
This guide serves as a technical support resource for researchers synthesizing Pyridine-2,5-dicarboxylate (also known as Isocinchomeronic Acid or its ester derivatives).[1] It focuses on identifying, understanding, and mitigating side reactions that compromise yield and purity.[1]
Topic: Side Reaction Mitigation & Troubleshooting Target Molecule: Pyridine-2,5-dicarboxylic acid (2,5-PDC) and esters.[1] Primary Precursors: 2-methyl-5-ethylpyridine (MEP), 2,5-Lutidine.[1]
Part 1: Critical Reaction Pathways & Side Products[1]
Q: What is the primary cause of yield loss during the oxidation of 2-methyl-5-ethylpyridine (MEP)?
A: Thermal Decarboxylation (Protodecarboxylation). [1]
The most significant side reaction in the synthesis of 2,5-PDC is the loss of the carboxyl group at the C2 position (alpha to the nitrogen), converting the desired product into Nicotinic Acid (Vitamin B3) .[1]
-
The Mechanism: Pyridine carboxylic acids are thermally unstable.[1][2] The electron-withdrawing nature of the pyridine nitrogen makes the C2-carboxylate prone to decarboxylation, especially under acidic conditions or high temperatures.[1] This proceeds via a zwitterionic intermediate (Hammick mechanism).[1]
-
Diagnostic: Appearance of a new spot on TLC or peak in HPLC matching Nicotinic acid standards; evolution of gas (
) during workup. -
Preventative Protocol:
-
Metal Salt Stabilization: Conduct the nitric acid oxidation in the presence of Copper(II) nitrate or Zinc salts .[1] These metals form insoluble salts with 2,5-PDC as it forms, precipitating it from the reaction medium and protecting it from thermal degradation.[1]
-
Temperature Control: Do not exceed 180–190°C without pressure/salt stabilization.
-
Q: I detect aldehyde impurities (e.g., 5-ethylpyridine-2-carbaldehyde) in my crude mixture. Why is the oxidation stalling?
A: Incomplete Oxidation of the Alkyl Side Chains. [1]
Oxidation of alkylpyridines proceeds stepwise:
-
The Cause: The methyl group at C2 and the ethyl group at C5 have different reactivities.[1] The C2-methyl is activated by the adjacent nitrogen, often oxidizing faster, but the C5-ethyl requires harsher conditions.[1]
-
Side Reaction: Formation of Pyridine-2,5-dicarbaldehyde or mixed acid-aldehydes.
-
Remediation:
Q: Can N-Oxides form during this synthesis?
A: Yes, specifically if using Peroxide or Peracid oxidants. [1]
While Nitric Acid (
-
Impurity: Pyridine-2,5-dicarboxylic acid N-oxide .
-
Impact: Increases water solubility, making isolation difficult; alters coordination chemistry if the product is intended for MOF (Metal-Organic Framework) synthesis.[1]
-
Removal: Selective reduction using
or hydrogenation (Pd/C), though preventing formation by choosing or is preferred.[1]
Part 2: Troubleshooting Guide (FAQ)
Scenario 1: "My product is turning into a tar/oil during workup."
-
Issue: Polymerization or Ring Degradation.[1]
-
Root Cause: Harsh oxidation conditions (excessive temperature >220°C) can cleave the pyridine ring itself, leading to ring-opening products that polymerize.[1]
-
Fix: Monitor the reaction endpoint strictly. If using
, quench immediately upon color change.[1] If using , reduce pressure/temperature immediately after the exotherm subsides.[1]
Scenario 2: "I cannot separate the 2,5-acid from the Copper catalyst."
-
Issue: Complexation.
-
Context: You used Cu(NO3)2 to prevent decarboxylation (as recommended), but now the copper is chelated to the product (Copper Isocinchomeronate).
-
Protocol:
-
Digest the salt in Sodium Hydroxide (NaOH) . This precipitates Copper Oxide (CuO) and releases the soluble Sodium Isocinchomeronate.[1]
-
Acidify the filtrate carefully to pH 2.5–3.0 to precipitate the free acid.[1] Do not go too acidic (< pH 1) or heat the free acid, as this re-triggers decarboxylation.[1]
Scenario 3: "Esterification Yield is Low (Dimethyl this compound)."
-
Issue: Zwitterionic Inhibition.
-
Root Cause: The pyridine nitrogen can protonate, repelling the protonated alcohol (electrophile) or deactivating the ring.[1][4]
-
Fix: Use Thionyl Chloride (
) to form the di-acid chloride first, then quench with methanol.[1] This bypasses the equilibrium limitations of Fisher esterification.[1]
Part 3: Visualizing the Reaction Pathways[1]
The following diagram illustrates the oxidation of MEP, highlighting the critical branching point where Decarboxylation destroys the product.
Caption: Reaction network showing the oxidation of MEP. Note the critical "leak" to Nicotinic Acid via decarboxylation, which is mitigated by forming the Metal Salt.[1]
Part 4: Impurity Profile & Mitigation Table
| Impurity / Side Reaction | Structure / Description | Cause | Mitigation Strategy |
| Nicotinic Acid | Monocarboxylic acid (loss of C2-COOH).[5][6] | Thermal decarboxylation of the free acid (Isocinchomeronic acid).[1] | Use Copper/Zinc salts during oxidation; Avoid heating free acid in water >120°C. |
| Pyridine-2-aldehyde | Aldehyde at C2 position.[7] | Incomplete oxidation of the methyl group.[1] | Increase reaction time; Ensure excess oxidant; Use Vanadium catalyst. |
| N-Oxides | Oxygen bonded to Pyridine Nitrogen. | Use of non-selective oxidants (Peroxides, Peracids).[1] | Use Nitric Acid or Permanganate; Reduce N-oxide with PCl3 if formed. |
| Di(5-ethyl)-2-pyridil | Dimerized product.[1][8] | Radical coupling during vapor phase oxidation.[1] | Optimize catalyst selectivity; Switch to liquid phase oxidation. |
| Polymeric Tars | Dark, insoluble solids.[1] | Ring degradation due to extreme heat/pH.[1] | Control temperature strict limits; Quench reaction immediately at endpoint. |
References
-
Preparation of Isocinchomeronic Acid . U.S. Patent 2,657,207.[1][7] Describes the copper-salt stabilization method to prevent decarboxylation during nitric acid oxidation. Link
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids . Canadian Journal of Chemistry, 1972.[1][9][10] Details the Hammick mechanism and stability of pyridine acids. Link[1][9]
-
Oxidation of 2-methyl-5-ethylpyridine to Isocinchomeronic Acid . ScienceMadness / Industrial Chem Data. Discusses the comparative yields of HNO3 vs. Cupric Nitrate oxidation. Link
-
Process for the preparation of pyridine-2,3-dicarboxylic acid . European Patent EP0232118A2.[1] Provides parallel insights into preventing decarboxylation in vicinal pyridine diacids using metal ions.[1] Link
Sources
- 1. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. US2657207A - Preparation of isocinchomeronic acid - Google Patents [patents.google.com]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US2702802A - Process of making isocinchomeronic acid and decarboxylation of same to niacin - Google Patents [patents.google.com]
- 7. US3505345A - Method of preparing isocinchomeronic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Senior Scientist's Guide to the Structural Validation of Pyridine-2,5-dicarboxylate by ¹H and ¹³C NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. Pyridine-2,5-dicarboxylate, also known as isocinchomeronic acid, is a pivotal heterocyclic building block used in the synthesis of coordination polymers, organocatalysts, and bioactive compounds.[1][2][3] Its specific isomeric arrangement dictates its chemical and biological activity, making precise structural validation non-negotiable.
This guide provides an in-depth, experience-driven comparison of nuclear magnetic resonance (NMR) spectroscopy for the definitive structural elucidation of this compound, benchmarked against other common analytical techniques. We will move beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output, ensuring a self-validating analytical approach.
The Foundational Role of NMR in Isomer-Specific Validation
While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy are invaluable, they fall short in distinguishing between isomers. For instance, pyridine-2,6-dicarboxylic acid and pyridine-2,5-dicarboxylic acid have the same molecular weight (167.12 g/mol ) and similar functional groups, making their MS and IR spectra nearly indistinguishable.[1][4] NMR spectroscopy, however, excels by providing a detailed map of the proton and carbon skeleton, revealing the precise connectivity of atoms.[5] It is the gold standard for confirming the substitution pattern on the pyridine ring.
Deconstructing the ¹H NMR Spectrum of this compound
The proton NMR spectrum is the most direct method to confirm the 2,5-substitution pattern. The molecule has three unique aromatic protons (at positions 3, 4, and 6) and two carboxylic acid protons. The electron-withdrawing nature of the nitrogen atom and the two carboxyl groups results in a characteristic downfield shift for all ring protons.
Based on established principles and experimental data, the spectrum in a solvent like DMSO-d₆ exhibits a predictable pattern:[6]
-
H6 (ortho to Nitrogen): This proton is the most deshielded due to its proximity to the electronegative nitrogen atom. It appears as the furthest downfield signal, typically as a doublet of doublets (dd) or a simple doublet, resulting from coupling to H4 (a small ⁴J meta-coupling) and H3 (a very small ⁵J long-range coupling, often unresolved).
-
H4 (meta to Nitrogen): This proton experiences coupling from two adjacent protons, H3 (ortho-coupling) and H6 (meta-coupling). It will therefore appear as a distinct doublet of doublets (dd).
-
H3 (ortho to Carboxyl Group): This proton is adjacent to H4 and will appear as a doublet (d) due to ortho-coupling.
-
Carboxylic Acid Protons (-COOH): These protons are highly acidic and typically appear as a very broad singlet far downfield, often above 12 ppm. Their chemical shift is highly dependent on solvent, concentration, and temperature.[7][8]
The key diagnostic feature is the splitting pattern: the presence of one doublet, one doublet of doublets, and a second, more downfield doublet (or narrow multiplet) is a definitive signature of the 2,5-substitution pattern.
Interpreting the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary evidence, confirming the number and type of carbon environments. For this compound, seven distinct signals are expected: two for the carboxyl carbons and five for the pyridine ring carbons.
-
Carboxyl Carbons (C2-COOH, C5-COOH): These appear significantly downfield, typically in the 165-185 ppm range, due to the highly deshielding effect of the double-bonded oxygens.[9]
-
Pyridine Ring Carbons: These carbons are found in the aromatic region (120-150 ppm).[9] The carbons directly bonded to the carboxyl groups (C2 and C5) and the nitrogen atom (C6 and C2) will have distinct chemical shifts reflecting their unique electronic environments.
The observation of exactly seven carbon signals confirms the presence of all carbons in the proposed structure.
Experimental Data Summary
The following table summarizes the expected and experimentally observed NMR data for pyridine-2,5-dicarboxylic acid, providing a clear benchmark for validation.
| ¹H NMR (in DMSO-d₆) | ||||
| Assignment | Predicted Shift (ppm) | Experimental Shift (ppm)[6] | Multiplicity | Coupling Constant (J, Hz)[6] |
| -COOH | > 12 | ~13.0 | Broad Singlet (br s) | N/A |
| H6 | 9.1 - 9.3 | 9.19 | Doublet (d) | J(H6,H4) ≈ 2.1 Hz |
| H4 | 8.4 - 8.6 | 8.45 | Doublet of Doublets (dd) | J(H4,H3) ≈ 8.1 Hz, J(H4,H6) ≈ 2.1 Hz |
| H3 | 8.1 - 8.3 | 8.18 | Doublet (d) | J(H3,H4) ≈ 8.1 Hz |
| ¹³C NMR | ||||
| Assignment | Predicted Shift Range (ppm)[9] | |||
| C=O | 165 - 185 | |||
| Aromatic C | 120 - 150 |
A Self-Validating Experimental Protocol
Trustworthiness in analytical data comes from a robust and well-documented methodology. The following protocol ensures high-quality, reproducible NMR data.
Step-by-Step NMR Acquisition Workflow
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it effectively solubilizes the carboxylic acid and slows the exchange of the acidic -COOH protons, allowing for their observation.[10]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (though referencing to the residual solvent peak of DMSO-d₆ at 2.50 ppm is common).
-
Cap the tube and gently agitate or vortex until the sample is fully dissolved. A brief sonication may aid dissolution.
-
-
Instrument Setup & ¹H Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and accumulating 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, more scans are required. Accumulate several hundred to a few thousand scans with a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for both spectra.
-
Carefully phase the spectra to obtain pure absorption peaks.
-
Apply a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift axis by setting the residual DMSO-d₆ peak to 2.50 ppm for ¹H and 39.51 ppm for ¹³C.[10]
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Analyze the peak multiplicities and measure the coupling constants (J-values) in the ¹H spectrum.
-
Structural Validation Workflow
Caption: Workflow for the definitive structural validation of a chemical entity.
Comparative Guide: NMR vs. Alternative Techniques
While NMR is paramount for isomer differentiation, a multi-technique approach provides the most robust validation.
| Technique | Primary Information Provided | Advantages | Limitations for this Application |
| ¹H & ¹³C NMR | Precise atom connectivity (H-H, C-H), molecular skeleton, number of unique proton/carbon environments. | Unambiguous isomer differentiation , non-destructive, quantitative. | Higher initial instrument cost, requires slightly larger sample amounts than MS. |
| FTIR | Presence of functional groups (e.g., -COOH, aromatic C=C, C=N).[11][12] | Fast, inexpensive, requires minimal sample preparation. | Cannot distinguish between isomers (e.g., 2,5- vs 2,6-dicarboxylic acid), provides no connectivity information. |
| Mass Spec. (MS) | Molecular weight and elemental formula. | Extremely high sensitivity (requires very little sample), provides definitive molecular formula. | Cannot distinguish between isomers , typically a destructive technique. |
Conclusion
For the definitive structural validation of this compound, ¹H and ¹³C NMR spectroscopy are indispensable. The characteristic chemical shifts and, most critically, the unique spin-spin coupling patterns observed in the ¹H NMR spectrum provide a fingerprint that unambiguously confirms the 2,5-substitution pattern, a task that is impossible for Mass Spectrometry or FTIR alone. By following a rigorous experimental protocol and comparing the acquired data against established values, researchers can have the highest degree of confidence in the identity and purity of their material, ensuring the integrity of their subsequent research and development efforts.
References
- ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine.
- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
- ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.
- ResearchGate. (n.d.). Up: FT-IR spectra of pyridine-2,5-dicarboxylic acid (H2PDC), ZrCl4, ....
-
SciELO. (n.d.). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Retrieved from [Link]
- ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers....
- ResearchGate. (n.d.). FTIR spectrum of pyridine‐2,5‐dicarboxylic acid ligand.
-
MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]
-
A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. (n.d.). Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
ACS Omega. (2024). Transition Metal Complex Based On Phenoliccarboxylic Ligand.... Retrieved from [Link]
-
Supporting Information. (n.d.). N-oxidation of Pyridine Derivatives. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0173619). Retrieved from [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]
-
Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). Retrieved from [Link]
- Google Patents. (n.d.). US4322373A - Process for the preparation of aromatic dicarboxylic acid dichlorides.
- ResearchGate. (n.d.). Characterization of dicarboxylic naphthenic acid fraction compounds....
-
PubMed. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Retrieved from [Link]
-
IOSR Journal. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Sources
- 1. 2,5-Pyridinedicarboxylic acid 98 100-26-5 [sigmaaldrich.com]
- 2. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5 [chemicalbook.com]
- 3. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) 1H NMR spectrum [chemicalbook.com]
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- 12. researchgate.net [researchgate.net]
Isostructural MOFs Based on Pyridine-2,5-Dicarboxylate: A Comparative Technical Guide
Executive Summary: The Nitrogen Advantage
For researchers in reticular chemistry and drug delivery, Pyridine-2,5-dicarboxylic acid (2,5-PDC) represents more than just a structural linker; it is a strategic tool for isostructural engineering . Unlike its benzene-based analogues (Terephthalic acid or Isophthalic acid), 2,5-PDC introduces a heterocyclic nitrogen atom into the framework backbone without altering the fundamental topology.
This guide provides a technical comparison of isostructural MOFs derived from 2,5-PDC. We analyze the performance implications of substituting the metal center (Zn vs. Co vs. Cd) and the ligand itself (PDC vs. BDC/IPA), providing actionable protocols for synthesis and characterization.
Part 1: Structural Architectonics & Isostructural Logic
The core value of 2,5-PDC lies in its ability to form isostructural series —families of MOFs that share the same net topology but differ in chemical composition. This allows scientists to isolate specific variables (e.g., metal ion radius, ligand polarity) to tune performance.
The Ligand Comparison: PDC vs. The Alternatives
The most critical design choice is selecting 2,5-PDC over its all-carbon analogues.
| Feature | 2,5-PDC (Pyridine-2,5-dicarboxylate) | 1,4-BDC (Terephthalate) | 1,3-BDC (Isophthalate) |
| Geometry | Angled (approx 120°) | Linear (180°) | Angled (120°) |
| Polarity | High (Heterocyclic N) | Low (Non-polar ring) | Low (Non-polar ring) |
| Binding Mode | N-donor + Carboxylates (Multi-modal) | Carboxylates only | Carboxylates only |
| Pore Environment | Hydrophilic / Lewis Basic | Hydrophobic | Hydrophobic |
| Key Application | selective | General gas storage | General gas storage |
Expert Insight: While 1,4-BDC (used in MOF-5, UiO-66) is the standard for high surface area, 2,5-PDC is the superior choice when guest-host interaction is required. The uncoordinated Nitrogen atom in the pore wall acts as a Lewis basic site, anchoring acidic gases (
Part 2: Comparative Performance Data
We analyze two primary isostructural scenarios: varying the metal center within the PDC series, and comparing PDC against BDC analogues.
Scenario A: The Metal Node Variation (M-PDC Series)
System: [M(2,5-PDC)(DMF)] Isostructural Series
| Metric | Zn-PDC (Zn-2,5) | Co-PDC (Co-2,5) | Cd-PDC (Cd-2,5) |
| Crystal System | Monoclinic / Orthorhombic | Isostructural to Zn | Isostructural to Zn |
| Thermal Stability | High (~350°C) | Moderate (~300°C) | High (~380°C) |
| ~2.5 mmol/g | ~3.1 mmol/g | ~2.2 mmol/g | |
| BET Surface Area | ~400 - 600 | ~450 - 650 | ~350 - 500 |
| Synthesis Ease | High (Rapid crystallization) | Medium (Oxidation risk) | High (Robust growth) |
Performance Analysis:
-
Co-PDC typically exhibits higher enthalpies of adsorption (
) for due to the stronger Lewis acidity of the open Co(II) sites compared to Zn(II), working synergistically with the pyridine nitrogen. -
Zn-PDC is the preferred candidate for biological applications due to the lower toxicity profile of Zinc compared to Cadmium and Cobalt.
Scenario B: The Ligand Substitution (PDC vs. BDC)
System: UiO-66 Topology (Zr-Nodes)
| Metric | UiO-66 (BDC Linker) | UiO-66-Py (2,5-PDC Linker) |
| Pore Environment | Non-polar, Hydrophobic | Polar, Hydrophilic |
| Water Adsorption | Type V (Hydrophobic) | Type I/IV (Hydrophilic at low P/P0) |
| ~20:1 | ~45:1 (Enhanced N-interaction) | |
| Drug Loading (Ibuprofen) | ~20 wt% | ~35 wt% (H-bonding with N-site) |
Part 3: Experimental Protocols
This protocol details the synthesis of Zn-PDC-DMF , a robust representative of this isostructural family. This method is designed for reproducibility and high crystallinity.
Materials
-
Ligand: Pyridine-2,5-dicarboxylic acid (
), 98% purity. -
Metal Source: Zinc Nitrate Hexahydrate (
). -
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
Synthesis Workflow (Solvothermal)
Step 1: Precursor Dissolution
Dissolve 1.0 mmol of
Step 2: Metal Addition
Add 1.0 mmol of
Step 3: Thermal Treatment Transfer the solution to a Teflon-lined stainless steel autoclave (25 mL capacity). Seal and heat at 100°C for 48 hours . Note: Do not exceed 120°C; higher temps may cause decarboxylation of the PDC ligand.
Step 4: Washing & Activation Cool to room temperature. Collect colorless block crystals via filtration.
-
Wash 3x with fresh DMF.
-
Solvent Exchange: Soak in Methanol for 3 days (refreshing solvent daily) to remove pore-trapped DMF.
-
Activation: Heat under vacuum (
Torr) at 150°C for 12 hours.
Validation (Self-Check)
-
PXRD: Check for characteristic low-angle peaks (2
< 10°) indicating large d-spacing/porosity. -
TGA: A weight loss step < 100°C indicates solvent loss; framework decomposition should not occur before 300°C.
Part 4: Visualization of Logic & Workflow
Diagram 1: Isostructural Design Logic
This diagram illustrates how changing the building block affects the final pore environment.
Caption: Decision tree for isostructural engineering. Selecting 2,5-PDC introduces polarity without altering the fundamental net topology, enabling targeted guest interactions.
Diagram 2: Synthesis & Activation Workflow
Caption: Step-by-step solvothermal protocol for synthesizing high-quality Zn-PDC crystals, emphasizing the critical solvent exchange step.
Part 5: Critical Analysis for Drug Development
For pharmaceutical applications, the Zn-PDC variant is the superior candidate among the isostructural series.
-
Biocompatibility: Unlike Co or Cd, Zinc has a high threshold for biological tolerance (LD50).
-
Drug Loading Mechanism: The pyridine nitrogen in the PDC linker provides a hydrogen-bond acceptor site.
-
Mechanism:[1][2][3] Drugs with -OH or -NH groups (e.g., 5-Fluorouracil, Ibuprofen) bind more strongly to the pore walls of PDC-MOFs than BDC-MOFs.
-
Release Profile: This stronger interaction typically results in a slower, more sustained release profile compared to the "burst release" often seen in purely hydrophobic frameworks.
-
Recommendation: When designing carriers for hydrophilic active pharmaceutical ingredients (APIs), prioritize the 2,5-PDC linker over Terephthalic acid to improve loading efficiency and prevent premature leakage.
References
-
Synthesis and Structural Characterization of Zn(II)-based MOFs with this compound. ResearchGate. [Link]
-
Synthesis of M-UiO-66 employing 2,5-pyridinedicarboxylic acid: Defect chemistry and sorption. Dalton Transactions. [Link]
-
Metal-Organic Frameworks: Screening M-MOF-74 Based for Carbon Dioxide Adsorption. E3S Web of Conferences. [Link]
-
New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid. CrystEngComm. (Comparative reference for isomer behavior). [Link]
-
Adsorption of CO2, CO, CH4 and N2 on a zinc based metal organic framework. ResearchGate. [Link]
Sources
Biological activity of Pyridine-2,5-dicarboxylate versus its ester derivatives
Executive Summary
This technical guide provides a comparative analysis of Pyridine-2,5-dicarboxylic acid (Isocinchomeronic acid, 2,5-PDCA ) and its lipophilic ester derivatives (specifically diethyl pyridine-2,5-dicarboxylate).
For drug development professionals, the distinction between these two forms represents a classic case of the Permeability-Potency Paradox :
-
The Free Acid (2,5-PDCA): Exhibits high intrinsic potency against metalloenzymes (e.g., D-dopachrome tautomerase, JMJD5) due to metal chelation and hydrogen bonding, but suffers from poor cellular permeability due to ionization at physiological pH.
-
The Ester Derivatives: Function primarily as prodrugs or distinct pharmacophores. They possess superior lipophilicity (LogP), allowing passive diffusion across cell membranes, where they effectively target intracellular pathogens (e.g., Trypanosoma cruzi) or are hydrolyzed back to the active acid species.
Chemical & Physical Property Analysis[1][2]
The biological divergence begins with physicochemical properties. The dicarboxylate is highly polar, while the diester is lipophilic.
| Property | Pyridine-2,5-dicarboxylic Acid (2,5-PDCA) | Diethyl this compound | Impact on Bioactivity |
| Structure | Zwitterionic potential; two ionizable -COOH groups. | Neutral, hydrophobic ethyl esters. | Acid: High water solubility, poor membrane crossing.Ester: Low water solubility, high membrane crossing. |
| LogP (Est.) | ~0.6 (Low) | ~2.2 (Moderate/High) | Esters fall within the optimal Lipinski range for oral bioavailability. |
| pKa | pKa1 ≈ 2.8, pKa2 ≈ 5.0 | N/A (Non-ionizable esters) | At pH 7.4, the acid is fully deprotonated (dianion), preventing passive diffusion. |
| Binding Mode | Metal Chelation (bi/tridentate), H-bond donor/acceptor. | Hydrophobic interaction, H-bond acceptor only. | Acid binds active site metals (Fe, Zn); Ester binds hydrophobic pockets. |
Mechanism of Action: The "Prodrug vs. Chelator" Dichotomy
The Acid: Metalloenzyme Inhibition
2,5-PDCA acts as a competitive inhibitor for enzymes requiring metal cofactors.
-
Target: D-dopachrome tautomerase (D-DT) and Jumonji C (JmjC) domain-containing histone demethylases (e.g., JMJD5) .
-
Mechanism: The carboxylate groups coordinate with the active site metal (often Zn²⁺ or Fe²⁺) in a monodentate or bidentate fashion, displacing the endogenous substrate (e.g., 2-oxoglutarate).
-
Data Highlight: 2,5-PDCA shows 79-fold selectivity for D-DT over the structurally similar Macrophage Migration Inhibitory Factor (MIF).[1]
The Ester: Intracellular Penetration & Antiparasitic Activity
The ester derivatives are often employed to target intracellular pathogens where the free acid cannot reach.
-
Target: Trypanosoma cruzi (Chagas disease) and Leishmania mexicana.[2]
-
Mechanism: The ester crosses the parasite's membrane via passive diffusion. Once inside, it may inhibit targets directly via hydrophobic interactions or undergo hydrolysis by intracellular esterases to release the toxic 2,5-PDCA locally.
-
Data Highlight: Diethyl this compound derivatives exhibit IC50 values in the micromolar range (4–31 µM) against trypanosomes, with low cytotoxicity to mammalian cells.
Visualizing the Pathway
The following diagram illustrates the divergent pathways of the Acid versus the Ester in a biological system.
Caption: Differential cellular entry and activation pathways. The Acid is membrane-impermeable; the Ester enters and is either active per se or hydrolyzed.
Experimental Protocols
To validate these biological activities, we rely on two distinct workflows: Chemical Synthesis of the ester (to ensure purity) and an Enzyme Inhibition Assay (to quantify potency of the acid).
Protocol A: Synthesis of Diethyl this compound
Purpose: To generate the lipophilic ester derivative from the commercially available acid.
Reagents: Pyridine-2,5-dicarboxylic acid (2,5-PDCA), Absolute Ethanol, Concentrated Sulfuric Acid (H₂SO₄), Chloroform, Sodium Bicarbonate (NaHCO₃).
-
Reflux: Suspend 10.0 g of 2,5-PDCA in 150 mL of absolute ethanol in a round-bottom flask.
-
Catalysis: Slowly add 8.0 mL of conc. H₂SO₄ dropwise with stirring (Exothermic reaction).
-
Reaction: Reflux the mixture at 80°C for 12–16 hours. Monitor via TLC (System: Hexane:EtOAc 7:3) until the starting acid spot disappears.
-
Work-up: Cool to room temperature. Evaporate excess ethanol under reduced pressure.
-
Neutralization: Pour residue onto crushed ice (200 g). Neutralize carefully with saturated NaHCO₃ solution until pH ~8.
-
Extraction: Extract the aqueous layer with Chloroform (3 x 50 mL). Combine organic layers.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and evaporate solvent.
-
Purification: Recrystallize from ethanol/water to obtain white crystalline needles.
-
Expected Yield: >85%[3]
-
Validation: 1H NMR (Check for ethyl quartet ~4.4 ppm and triplet ~1.4 ppm).
-
Protocol B: D-Dopachrome Tautomerase (D-DT) Inhibition Assay
Purpose: To measure the IC50 of the Free Acid (2,5-PDCA).
Principle: D-DT converts D-dopachrome (orange) into a colorless indole derivative. Inhibition preserves the orange color, measured by absorbance decrease at 475 nm.
-
Substrate Preparation: Freshly prepare L-dopachrome methyl ester and allow spontaneous tautomerization to D-dopachrome.
-
Enzyme Solution: Recombinant human D-DT (100 nM final concentration) in Assay Buffer (50 mM Potassium Phosphate, pH 7.4, 0.5 mM EDTA).
-
Inhibitor Dilution: Prepare serial dilutions of 2,5-PDCA (Acid) in DMSO (Final DMSO <1%).
-
Incubation: Mix 90 µL Enzyme solution + 5 µL Inhibitor. Incubate for 10 min at 25°C.
-
Initiation: Add 5 µL Substrate (D-dopachrome, final conc. 0.5 mM).
-
Measurement: Immediately monitor Absorbance at 475 nm every 10 seconds for 2 minutes using a microplate reader.
-
Analysis: Calculate initial velocity (V₀). Plot % Inhibition vs. Log[Inhibitor].
-
Control: Enzyme + DMSO (No inhibitor).
-
Blank: Buffer only.
-
Comparative Data Summary
The following table synthesizes experimental data points from recent literature, highlighting the selectivity of the acid versus the antiparasitic utility of the ester.
| Compound Form | Target / Assay | Activity Metric | Notes |
| 2,5-PDCA (Acid) | D-DT (Enzyme) | Ki ≈ 1.2 µM | High selectivity (79x) over MIF. |
| 2,5-PDCA (Acid) | JMJD5 (Histone Demethylase) | IC50 ≈ 14 µM | Competes with 2-oxoglutarate (2-OG). |
| Diethyl Ester | T. cruzi (Epimastigotes) | IC50 = 4.0 µM | Superior to acid due to membrane penetration. |
| Diethyl Ester | L. mexicana (Promastigotes) | IC50 = 31 µM | Moderate activity; potential prodrug mechanism. |
| Diethyl Ester | Cytotoxicity (Vero Cells) | CC50 > 100 µM | High Selectivity Index (SI > 25); non-toxic to host. |
References
-
Pantouris, G. et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase.[1] Structure.[4][5][1][2][3][6][7][8][9][10][11]
-
Davoodi, S. et al. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5.[12] Journal of Medicinal Chemistry.
-
Guzmán-Rivera, D. et al. (2022). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Pharmaceuticals.[2][8][9]
-
Thiyagarajan, S. et al. (2014). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Current Opinion in Green and Sustainable Chemistry.[13]
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- 3. Diethyl dipicolinate | C11H13NO4 | CID 254510 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. edepot.wur.nl [edepot.wur.nl]
Head-to-head comparison of different synthetic routes to Pyridine-2,5-dicarboxylic acid
[1]
Executive Summary
Pyridine-2,5-dicarboxylic acid (Isocinchomeronic acid, 2,5-PDCA ) is a critical intermediate in the synthesis of metal-organic frameworks (MOFs), antiviral pharmaceuticals, and niacin derivatives.[1][2] Its synthesis is dominated by two primary methodologies: the industrial-scale Nitric Acid Oxidation of 5-ethyl-2-methylpyridine (MEP) and the laboratory-scale Permanganate Oxidation of 2,5-lutidine.
This guide provides a technical comparison of these routes, evaluating them on yield, atom economy, and scalability, alongside emerging bio-based alternatives.
Route 1: Industrial Standard – Nitric Acid Oxidation of MEP
Best for: Large-scale manufacturing, high throughput, and cost-efficiency.
This route utilizes 5-ethyl-2-methylpyridine (MEP) , a liquid pyridine derivative readily available from aldehyde-ammonia condensation reactions. The oxidation uses nitric acid under pressure, often catalyzed by metal nitrates (Cu, Zn, or Fe).[2]
Mechanism & Chemistry
The reaction proceeds via a free-radical chain mechanism initiated by NO₂ species. The ethyl and methyl groups are sequentially oxidized to carboxylic acids.
-
Step 1: Oxidation of the alkyl side chains to aldehydes/ketones.
-
Step 2: Further oxidation to carboxylic acid groups.
-
Side Reactions: Decarboxylation to nicotinic acid (vitamin B3) is the primary competitor, requiring strict temperature control (<220°C).
Experimental Protocol (Optimized)
-
Precursors: 5-Ethyl-2-methylpyridine (1.0 eq), HNO₃ (60%, 6-8 eq), Copper(II) Nitrate (Catalyst, 0.05 eq).
-
Equipment: High-pressure autoclave (Titanium or Hastelloy-lined).
Workflow:
-
Charge: Load MEP and catalyst into the autoclave.
-
Injection: Slowly inject HNO₃ while ramping temperature to 180–200°C .
-
Pressure: Maintain pressure at 20–40 bar to keep HNO₃ in the liquid phase and manage NOx off-gassing.
-
Digestion: Hold for 60–90 minutes.
-
Workup:
-
Cool to precipitate the Copper Isocinchomeronate salt (intermediate).
-
Hydrolyze the salt with NaOH to remove copper as CuO (recyclable).
-
Acidify the filtrate with H₂SO₄ to pH 2.5 to precipitate pure 2,5-PDCA .
-
Performance Metrics
| Metric | Value | Notes |
| Yield | 85–94% | High conversion efficiency.[3] |
| Purity | >99% | After acid precipitation.[4][5] |
| Atom Economy | Moderate | Loss of carbons from ethyl group; NOx generation. |
| Scalability | High | Continuous flow compatible. |
Route 2: Laboratory Standard – Permanganate Oxidation of 2,5-Lutidine
Best for: Small-scale synthesis, academic research, and avoiding high-pressure equipment.
This classical route uses 2,5-lutidine (2,5-dimethylpyridine) and potassium permanganate (KMnO₄). It operates at atmospheric pressure but suffers from poor atom economy due to manganese waste.
Mechanism
Permanganate acts as a direct oxygen transfer agent. The reaction typically proceeds in an alkaline aqueous medium to solubilize the intermediate carboxylates.
-
Stoichiometry: Requires 4 moles of KMnO₄ per mole of lutidine (theoretical), but often 5-6 moles are used to drive completion.
-
Waste: Produces massive quantities of insoluble MnO₂ (brown sludge).
Experimental Protocol
-
Precursors: 2,5-Lutidine (10 g), KMnO₄ (60 g), Water (500 mL), Na₂CO₃ (optional buffer).
-
Equipment: 1L Round-bottom flask, Reflux condenser.
Workflow:
-
Suspension: Suspend 2,5-lutidine in water and heat to 70–80°C .
-
Addition: Add KMnO₄ portion-wise over 2–3 hours. Caution: Exothermic.
-
Reflux: Heat to reflux (100°C) for 4–6 hours until the purple color persists (or disappears if limiting).
-
Filtration: Filter the hot solution through Celite to remove MnO₂ sludge. Wash the cake with hot water.
-
Isolation: Concentrate the filtrate and acidify with conc. HCl to pH 1–2.
-
Crystallization: Cool to 4°C overnight; filter the white crystalline solid.
Performance Metrics
| Metric | Value | Notes |
| Yield | 50–70% | Lower due to occlusion in MnO₂ sludge. |
| Purity | 95–98% | Recrystallization often required. |
| Atom Economy | Very Poor | Generates ~3 kg of MnO₂ waste per 1 kg product. |
| Scalability | Low | Filtration of MnO₂ becomes a bottleneck at scale. |
Route 3: Emerging Green Synthesis (Bio-Catalytic)
Best for: Sustainable manufacturing research.
Recent advances utilize engineered strains of Pseudomonas putida or Rhodococcus jostii to convert lignin-derived aromatics (like vanillic acid or p-xylene derivatives) into 2,5-PDCA.
-
Mechanism: Multi-enzyme cascade involving monooxygenases (e.g., XylM) and dehydrogenases.
-
Status: Proof-of-concept / Pilot scale.
-
Yield: Currently low (mg/L titers) but operates at ambient temp/pressure with water as the solvent.
Head-to-Head Comparison
The following table contrasts the two dominant chemical routes.
| Feature | Route 1: HNO₃ / MEP (Industrial) | Route 2: KMnO₄ / Lutidine (Lab) |
| Precursor Cost | Low (MEP is a bulk commodity) | Moderate (2,5-Lutidine is specialized) |
| Oxidant | Nitric Acid (Cheap, Recyclable gases) | KMnO₄ (Expensive, Solid waste) |
| Reaction Conditions | 200°C, 40 bar (Harsh) | 100°C, 1 bar (Mild) |
| Waste Profile | NOx gases (scrubbable), Metal salts | MnO₂ sludge (Solid hazardous waste) |
| E-Factor (Waste/Product) | Low (~5-10) | High (>50) |
| Throughput | High (Hours) | Low (Days due to filtration/drying) |
Visual Analysis
Figure 1: Comparative Reaction Schemes
The diagram below illustrates the chemical pathways for both major routes.
Caption: Comparison of the Industrial MEP route (top) vs. Laboratory Lutidine route (bottom).
Figure 2: Industrial Process Flow (MEP Route)
A detailed look at the unit operations for the scalable route.
Caption: Unit operations for the industrial synthesis of 2,5-PDCA via MEP oxidation.
References
-
Burrows, L. A., et al. (1953). Preparation of isocinchomeronic acid. US Patent 2,657,207.[2] Link
-
Sveinbjornsson, A., et al. (1970). Method of preparing isocinchomeronic acid. US Patent 3,505,345. Link
-
ScienceMadness. (2004). Oxidation of 2-Methyl 5-Ethyl Pyridine to Isocinchomeronic Acid. Link
-
ChemicalBook. (2024).[6] 2,5-Pyridinedicarboxylic acid Product Overview and Synthesis. Link
-
ResearchGate. (2017).[5] Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine. Link
Sources
- 1. US2657207A - Preparation of isocinchomeronic acid - Google Patents [patents.google.com]
- 2. US3505345A - Method of preparing isocinchomeronic acid - Google Patents [patents.google.com]
- 3. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
A Comparative Guide to the Luminescent Properties of Lanthanide Complexes with Pyridine-2,5-dicarboxylate
For researchers, scientists, and professionals in drug development, the quest for sensitive and stable luminescent probes is perpetual. Lanthanide complexes, with their unique photophysical properties—such as sharp, line-like emission bands, large Stokes shifts, and exceptionally long luminescence lifetimes—offer a powerful toolkit for various applications, including bioimaging, sensing, and high-throughput screening.[1][2] However, the direct excitation of lanthanide ions (Ln³⁺) is notoriously inefficient due to their low absorption coefficients.[1] This guide provides an in-depth comparison of lanthanide complexes featuring Pyridine-2,5-dicarboxylate (PDC), a ligand that serves as an effective "antenna" to overcome this limitation and unlock the full potential of lanthanide luminescence.
The Central Role of the Antenna Effect: How this compound Sensitizes Lanthanide Emission
The remarkable luminescence of these complexes is governed by a mechanism known as the antenna effect, or sensitization. The organic ligand, in this case, this compound, acts as a chromophore that efficiently absorbs excitation energy (typically UV light) and transfers it to the central lanthanide ion.[1][3] This process circumvents the poor absorbance of the Ln³⁺ ion itself.
The key steps of this energy transfer are as follows:
-
Excitation: The PDC ligand absorbs a photon, promoting an electron from its singlet ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited ligand rapidly undergoes intersystem crossing to a lower-energy, long-lived triplet state (T₁). This is a crucial step for efficient energy transfer.
-
Energy Transfer (ET): The energy from the ligand's triplet state is transferred non-radiatively to a resonant excited state of the lanthanide ion.
-
Lanthanide Emission: The excited Ln³⁺ ion then relaxes to its ground state by emitting a photon, resulting in the characteristic, sharp luminescence.[2]
For this energy transfer to be efficient, the triplet state energy level of the ligand must be slightly higher than the accepting energy level of the lanthanide ion, preventing back-energy transfer while minimizing thermal energy loss.[4]
Caption: The Antenna Effect workflow in Ln³⁺-PDC complexes.
Comparative Performance Analysis of Ln³⁺-PDC Complexes
The choice of the central lanthanide ion is critical as it dictates the emission color and influences the overall luminescent performance. The most studied ions for their bright visible emissions are Europium(III) and Terbium(III). Samarium(III) and Dysprosium(III) are also of interest for their characteristic emissions.
| Lanthanide Ion | Emission Color | Key Emission Transition(s) | Typical Lifetime (τ) | Typical Quantum Yield (Φ) |
| Europium (Eu³⁺) | Intense Red | ⁵D₀ → ⁷F₂ (~615 nm) | 0.5 - 2.5 ms | Up to ~36% with related ligands.[5] |
| Terbium (Tb³⁺) | Bright Green | ⁵D₄ → ⁷F₅ (~545 nm) | 1.0 - 2.0 ms | Up to ~50% with related ligands.[6] |
| Samarium (Sm³⁺) | Orange-Red | ⁴G₅/₂ → ⁶H₇/₂ (~600 nm) | 0.05 - 0.55 ms | Generally lower than Eu³⁺/Tb³⁺.[7] |
| Dysprosium (Dy³⁺) | Yellow-White | ⁴F₉/₂ → ⁶H₁₃/₂ (~575 nm) | 0.01 - 0.1 ms | Typically modest. |
Causality Behind Performance Differences:
-
Europium (Eu³⁺): The intense red emission is due to the hypersensitive ⁵D₀ → ⁷F₂ transition, which is highly sensitive to the coordination environment.[8] PDC provides a rigid coordination sphere that enhances this transition and shields the Eu³⁺ ion from non-radiative deactivation by solvent molecules, leading to high quantum yields and long lifetimes.
-
Terbium (Tb³⁺): The bright green luminescence of Tb³⁺ is well-sensitized by pyridine-dicarboxylate type ligands.[9][10] The energy of the PDC triplet state is well-matched with the ⁵D₄ emissive level of Tb³⁺, facilitating very efficient energy transfer and resulting in high quantum yields, sometimes exceeding those of Eu³⁺ complexes with similar ligands.[6][11]
-
Samarium (Sm³⁺) & Dysprosium (Dy³⁺): These ions generally exhibit lower quantum yields compared to Eu³⁺ and Tb³⁺.[12] This is primarily due to a smaller energy gap between their emissive states and lower-lying excited states, which promotes non-radiative decay. However, PDC can still effectively sensitize their characteristic emissions.[1][13]
Objective Comparison: this compound vs. Pyridine-2,6-dicarboxylate (Dipicolinate)
A close structural isomer, Pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid, DPA), is a benchmark ligand for lanthanide sensitization.
-
Coordination and Stability: DPA forms highly stable tris-complexes ([Ln(DPA)₃]³⁻) in aqueous solutions, effectively shielding the metal ion.[9] PDC, with its 2,5-substitution, offers different coordination geometries which can lead to the formation of coordination polymers or complexes with varied stoichiometry.[14]
-
Luminescent Properties: Both ligands are excellent sensitizers. DPA is renowned for producing some of the highest quantum yields and longest lifetimes reported for Eu³⁺ and Tb³⁺ in solution.[5][7][11] For instance, a Tb³⁺-DPA complex can exhibit a quantum yield of ~40-50% and a lifetime of over 2 ms.[6][11] While direct comparative data for PDC under identical conditions is sparse, the structural similarity suggests it is also a highly effective sensitizer, though the precise photophysical parameters will differ based on the final complex structure. The choice between them may depend on the desired final structure (mononuclear complex vs. polymer) and solubility requirements.
Experimental Guide: A Self-Validating Protocol
Trustworthy data begins with robust and reproducible experimental design. Here, we outline the synthesis and characterization of a representative Europium(III)-PDC complex.
Part A: Synthesis of a [Eu(PDC)(H₂O)ₓ]n Complex
This protocol describes a hydrothermal synthesis method, which is often used to obtain crystalline coordination polymers.
Rationale: Hydrothermal synthesis uses elevated temperature and pressure to increase the solubility of reactants and promote the crystallization of the product, yielding well-ordered materials suitable for structural and photophysical analysis.[12]
Step-by-Step Methodology:
-
Reactant Preparation:
-
Dissolve 0.1 mmol of Pyridine-2,5-dicarboxylic acid (PDC-H₂) in 5 mL of deionized water. Add a dilute NaOH solution dropwise to deprotonate the carboxylic acid groups, facilitating coordination. The pH should be adjusted to ~6-7.
-
Dissolve 0.1 mmol of Europium(III) chloride hexahydrate (EuCl₃·6H₂O) in 5 mL of deionized water.
-
-
Reaction Assembly:
-
Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Stir the mixture for 30 minutes at room temperature to ensure homogeneity.
-
-
Hydrothermal Reaction:
-
Seal the autoclave and place it in a programmable oven.
-
Heat the vessel to 160 °C over 2 hours, hold at 160 °C for 72 hours, and then cool slowly to room temperature over 24 hours. Causality: Slow cooling is critical for the formation of high-quality single crystals.
-
-
Product Isolation and Validation:
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals sequentially with deionized water and ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator.
-
Self-Validation: Confirm the formation of the coordination complex using Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the broad -OH stretch from the carboxylic acid groups and the appearance of characteristic asymmetric and symmetric carboxylate stretching bands confirm coordination to the Eu³⁺ ion.[15]
-
Part B: Photophysical Characterization
Rationale: A comprehensive characterization is essential to correlate the structure with the luminescent properties. This involves measuring excitation and emission spectra, luminescence lifetime, and quantum yield.
Caption: Experimental workflow for synthesis and characterization.
Step-by-Step Methodology:
-
Excitation and Emission Spectra:
-
Using a spectrofluorometer, record the excitation spectrum by monitoring the most intense Eu³⁺ emission peak (~615 nm) while scanning the excitation wavelength. This identifies the most efficient excitation wavelengths, which should correspond to the PDC ligand's absorption.
-
Record the emission spectrum by exciting the sample at the wavelength of maximum excitation determined in the previous step. This will show the characteristic sharp emission peaks of Eu³⁺.[10]
-
-
Luminescence Lifetime (τ):
-
Use a pulsed light source (e.g., a nitrogen laser or xenon flash lamp) and a time-resolved detector.
-
Excite the sample and record the decay of the luminescence intensity at 615 nm over time.
-
Fit the decay curve to a single-exponential function to determine the lifetime (τ). A long lifetime is a hallmark of lanthanide luminescence and is crucial for applications like time-resolved fluorescence assays.
-
-
Luminescence Quantum Yield (Φ):
-
The quantum yield is the ratio of photons emitted to photons absorbed. It is a critical measure of the complex's efficiency.
-
This is typically measured using an integrating sphere setup. The sample is placed inside the sphere and its emission is compared to the scattering of the excitation source with and without the sample present.
-
Self-Validation: The measured quantum yield should be consistent with the lifetime data. A long lifetime is generally correlated with a high quantum yield, as it implies that radiative decay is efficiently outcompeting non-radiative decay pathways.[4]
-
Conclusion and Outlook
This compound is a highly effective antenna ligand for sensitizing lanthanide luminescence. By forming stable complexes, it facilitates efficient energy transfer, leading to the bright, long-lived, and line-like emissions characteristic of ions like Eu³⁺ and Tb³⁺. This guide demonstrates that the strategic selection of the lanthanide ion allows for the tuning of emission color, while the robust coordination environment provided by the PDC ligand is key to achieving superior photophysical properties. The provided protocols offer a validated framework for the synthesis and rigorous characterization of these promising materials, paving the way for their application in advanced diagnostics, cellular imaging, and drug development platforms.
References
- Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties. RSC Publishing.
- Preparation, Crystal structure and Luminescence Properties of Lanthanide Complexes with 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine and Organic Carboxylic Acid. MDPI.
- Pyridine-2,6-dicarboxylic acid for sensitization of europium(III) luminescence with very long lifetimes.
- Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties. PubMed Central.
- Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes. RSC Publishing.
- Porous Lanthanide Metal–Organic Frameworks Using Pyridine-2,4-dicarboxylic Acid as a Linker: Structure, Gas Adsorption, and Luminescence Studies.
- Synthesis and Characterization of Lanthanide Metal Ion Complexes of New Polydentate Hydrazone Schiff Base Ligand. PubMed Central.
- Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. NIH.
- Syntheses, structures and luminescent properties of Sm(III) and Dy(III)
- A Study on the Luminescent Terbium(III) and Pyridine 2,6 Dicarboxylate Complexes by Experimental and TD-DFT Approaches.
- Insight into the connecting roles of interaction synthons and water clusters within different transition metal coordination compounds of pyridine-2,5-dicarboxylic acid: experimental and theoretical studies. RSC Publishing.
- Single-Ion Magnet and Photoluminescence Properties of Lanthanide(III)
- Synthesis and characterization of some Lanthanide (III) Complexes based on 2, 6-Diphenylisonicotinic acid. AJOL.
- Dynamics of the Energy Transfer Process in Eu(III) Complexes Containing Polydentate Ligands Based on Pyridine, Quinoline, and Isoquinoline as Chromophoric Antennae. NIH.
- A Study on the Luminescent Terbium(III) and Pyridine 2,6 Dicarboxylate Complexes by Experimental and TD-DFT Approaches. PubMed.
- Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties. MDPI.
- Medium effects on the photophysical properties of terbium(iii)
- Eu(III), Tb(III)
Sources
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- 4. Dynamics of the Energy Transfer Process in Eu(III) Complexes Containing Polydentate Ligands Based on Pyridine, Quinoline, and Isoquinoline as Chromophoric Antennae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Study on the Luminescent Terbium(III) and Pyridine 2,6 Dicarboxylate Complexes by Experimental and TD-DFT Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eu(III), Tb(III) complexes with novel ligands containing pyridine-2,6-dicarboxylic acid unit: synthesis, characterization, fluorescence properties and application in biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medium effects on the photophysical properties of terbium(iii) complexes with pyridine-2,6-dicarboxylate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Insight into the connecting roles of interaction synthons and water clusters within different transition metal coordination compounds of pyridine-2,5-dicarboxylic acid: experimental and theoretical studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and characterization of some Lanthanide (III) Complexes based on 2, 6-Diphenylisonicotinic acid | SINET: Ethiopian Journal of Science [ajol.info]
Safety Operating Guide
Pyridine-2,5-dicarboxylate Proper Disposal Procedures
[1][2][3][4][5]
Executive Summary & Core Directive
Pyridine-2,5-dicarboxylic acid (CAS: 100-26-5), also known as Isocinchomeronic Acid , presents a dual hazard profile: it is a significant tissue irritant (eyes, skin, respiratory) and an acute aquatic toxin .[1][2][3]
The Core Directive: Unlike simple inorganic acids, this compound must NOT be neutralized and flushed down the drain . Its aquatic toxicity (H410) mandates that it be collected and destroyed via chemical incineration . All disposal workflows must prioritize containment to prevent environmental release.
Safety Assessment & Hazard Characterization (Pre-Disposal)[1]
Before handling waste, validate the material state and hazards.[4] This compound is typically a fine yellow-to-green crystalline powder.[1][2][3]
Critical Hazard Data
| Parameter | Classification | Operational Implication |
| Signal Word | WARNING | Standard vigilance required.[1][2][3][5] |
| Health Hazards | Skin Irrit. 2 (H315)Eye Irrit. 2 (H319)STOT SE 3 (H335) | Dust inhalation is the primary exposure risk during disposal.[1][2][3] N95/P100 respiratory protection is mandatory for solid handling. |
| Environmental | Aquatic Acute 1 (H400) Aquatic Chronic 1 (H410) | Zero-discharge policy. No sink disposal.[1][2][3] All rinse water must be collected. |
| Reactivity | Acidic (pKa ~3.[1][2][3]06) | Incompatible with strong oxidizers and strong bases.[1][2] |
Personal Protective Equipment (PPE) Matrix
Waste Characterization & Regulatory Status
Proper classification ensures compliance with EPA (RCRA) and local regulations.
-
RCRA Status: Not explicitly P-listed or U-listed (unlike parent Pyridine, U196).[1][2] However, it is regulated as a Hazardous Chemical Waste due to toxicity characteristics.
-
Waste Code Assignment (Typical):
-
European Waste Catalogue (EWC): 16 05 08* (discarded organic chemicals consisting of or containing hazardous substances).
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Use this protocol for expired reagents or excess powder.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1] Avoid metal containers due to potential acidic corrosion over time.
-
Transfer:
-
Work inside a chemical fume hood to capture dust.
-
Transfer the powder gently to avoid aerosolization.
-
-
Labeling:
-
Disposal Path: Seal tightly and transfer to your facility's hazardous waste accumulation area for incineration .
Protocol B: Liquid Waste Disposal (Solutions)
Use this protocol for reaction mixtures or mother liquors.
-
Segregation:
-
Aqueous Solutions: Do NOT pour down the drain. Collect in a "Toxic Aqueous Waste" carboy.
-
Organic Solvents (DMSO, Methanol): Collect in "Organic Solvent Waste" carboy.
-
-
pH Check: If the solution is highly acidic (pH < 2), slowly adjust pH to 5–9 using a dilute sodium bicarbonate solution to prevent container corrosion during storage. Caution: This generates CO₂ gas; allow to vent before sealing.
-
Disposal Path: Transfer to chemical waste stream for fuel blending or incineration.
Protocol C: Spill Cleanup (Immediate Response)
For accidental release of powder or liquid.
Visual Workflow: Spill Response Decision Tree
Caption: Decision logic for immediate spill response. Note that dust suppression is critical for solid spills.[1][4]
Detailed Cleanup Steps:
-
Isolate: Evacuate the immediate area (10 ft radius) if dust is visible.
-
PPE: Don N95 respirator, goggles, and double nitrile gloves.
-
Containment:
-
Decontamination: After bulk removal, wipe the surface with a 5% Sodium Bicarbonate solution to neutralize acidic residues, followed by a water rinse. Collect all wipes and rinse water as hazardous waste.
Chemical Compatibility & Storage
Improper storage often leads to disposal emergencies.
| Incompatible Class | Risk | Storage Rule |
| Strong Oxidizers (e.g., Peroxides, Nitrates) | Fire/Explosion | Store in a dedicated "Organic Acid" cabinet or separate secondary containment.[1][2][3] |
| Strong Bases (e.g., NaOH, KOH) | Exothermic Reaction | Keep physically separated from caustic bases.[1][2][3] |
| Moisture | Caking/Degradation | Keep container tightly closed in a dry area.[1][2][3][11] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7493, 2,5-Pyridinedicarboxylic acid. Retrieved from [Link][1]
-
Carl Roth GmbH + Co. KG (2024). Safety Data Sheet: Pyridine (General Reference for Pyridine Derivatives). Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5 [chemicalbook.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. qmul.ac.uk [qmul.ac.uk]
- 5. fishersci.com [fishersci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemeo.com [chemeo.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 2,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 7493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. acs.org [acs.org]
- 11. fishersci.com [fishersci.com]
Operational Safety Guide: Handling Pyridine-2,5-dicarboxylate (Isocinchomeronic Acid)
Executive Summary & Chemical Context
Pyridine-2,5-dicarboxylic acid (CAS: 100-26-5), often referred to as Isocinchomeronic acid, is a critical organic ligand used extensively in the synthesis of Metal-Organic Frameworks (MOFs) and as a pharmaceutical intermediate.[1]
While less volatile and acutely toxic than its parent compound (pyridine), it presents specific handling challenges due to its acidic nature and fine particulate form .[2] The primary physiological risks are severe irritation to mucous membranes (H335), eyes (H319), and skin (H315).[2]
The Core Safety Philosophy: Safety with this compound is not about avoiding a lethal dose (as with cyanides); it is about preventing chronic sensitization and acute inflammatory response .[2][3] The dicarboxylic acid moiety lowers local pH upon contact with moisture (sweat, tears, lung tissue), leading to immediate chemical irritation.
Hazard Mechanism & Risk Profile
Before selecting PPE, you must understand the mechanism of injury.[2][3]
| Hazard Class | GHS Code | Mechanism of Action | Operational Implication |
| Respiratory Irritant | H335 | Micro-particles deposit in the upper respiratory tract; acidic hydrolysis lowers mucosal pH.[2][3] | Zero-tolerance for open-bench weighing. All solids must be handled in a fume hood or glovebox.[2][3] |
| Eye Irritant | H319 | Acidic protons ( | Safety glasses are insufficient if dust is airborne; goggles are required for powder handling.[2][3] |
| Skin Irritant | H315 | Direct contact causes dermatitis.[2][3] | Gloves must be chemically resistant to organic acids.[2][3] |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Task-Based PPE Assignment .[2][3] Do not use a "one size fits all" approach.
Hand Protection: The Nitrile Paradox
Note: While nitrile is poor against liquid pyridine (<1 min breakthrough), it is excellent for solid Pyridine-2,5-dicarboxylic acid.
| Task | Recommended Material | Min. Thickness | Rationale |
| Handling Solid Powder | Nitrile | 0.11 mm (5 mil) | Provides excellent barrier against solid organic acids.[2][3] Disposable nitrile is sufficient.[2][3] |
| Solution (Aqueous/Base) | Nitrile | 0.11 mm (5 mil) | The acid is often dissolved in NaOH/Water; nitrile resists basic solutions well.[2][3] |
| Solution (Organic Solvent) | Chem-Key / Silver Shield | Laminate | If dissolving in aggressive organics (e.g., DMF, DMSO) for MOF synthesis, the solvent dictates the glove. Nitrile degrades in DMF.[2][3] |
Eye & Respiratory Protection[1][3][4][5]
-
Primary Engineering Control: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[2][3]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 D3 rating).[2][3]
-
Respiratory (Secondary): If hood work is impossible (e.g., equipment maintenance), use a P95 or N95 particulate respirator .[2]
Operational Workflow: Safe Handling Protocol
The following diagram outlines the logical flow for handling this compound, emphasizing the "Stop/Go" decision points for safety.
Caption: Operational logic flow for Pyridine-2,5-dicarboxylate. Note the critical decision point at solvent selection affecting glove choice.
Detailed Protocol Steps
-
Static Control (Crucial): This powder is often electrostatic.[2][3] When weighing, it will "jump" onto the balance or your gloves.[2][3]
-
Transfer: Use a plastic spatula (avoid metal if trace metal contamination affects your MOF synthesis).[2][3]
-
Dissolution:
Emergency & Disposal Procedures
Decontamination (Spills)
Do not initially wet the powder with water.[2][3] Adding water to a pile of acid powder creates a concentrated corrosive paste that is difficult to clean.[2][3]
-
Contain: Cover spill with a dry absorbent pad.[2]
-
Sweep: Gently sweep up dry powder using a brush and dustpan dedicated to hazardous waste.[2][3]
-
Neutralize: Once the bulk solid is removed, wipe the surface with a mild basic solution (1% Sodium Bicarbonate) to neutralize residues, then rinse with water.[2][3]
Waste Disposal
This compound must never be flushed down the drain.[2][3] It has aquatic toxicity implications (H410 in some classifications depending on purity/salt form).[2][3]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7490, 2,5-Pyridinedicarboxylic acid.[2][3] PubChem.[2][3] [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine.[2][3] (Used for glove breakthrough reference regarding pyridine derivatives). [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
